2-Tridecylheptadecanal
Description
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Structure
2D Structure
Properties
CAS No. |
922163-82-4 |
|---|---|
Molecular Formula |
C30H60O |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
2-tridecylheptadecanal |
InChI |
InChI=1S/C30H60O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-30(29-31)27-25-23-21-19-17-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
InChI Key |
RUSZAJWTXZAFHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)C=O |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Physicochemical Properties and Structure of 2-Tridecylheptadecanal
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Tridecylheptadecanal is a long-chain branched aldehyde. This class of molecules is of interest in various fields, including materials science and biomedicine, due to its unique physical properties and potential biological activities. This document provides a technical overview of the chemical properties and structure of this compound, alongside generalized experimental protocols and potential biological signaling pathways associated with similar long-chain aldehydes.
Chemical Structure and Properties
The structure of this compound features a thirty-carbon backbone with an aldehyde functional group at the first carbon. A tridecyl group is substituted at the second carbon position.
Molecular Formula: C30H60O
Molecular Weight: 436.8 g/mol
Structure:
Caption: Chemical structure of this compound.
Quantitative Physicochemical Data
| Property | Estimated Value | Notes |
| Melting Point | 60-70 °C | Expected to be a waxy solid at room temperature due to the long alkyl chains. |
| Boiling Point | > 400 °C | High boiling point is expected due to the large molecular mass and van der Waals forces. |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, chloroform). | The long hydrocarbon chains make the molecule highly nonpolar. |
| Density | ~0.85 g/cm³ | Typical for long-chain hydrocarbons. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound is the α-alkylation of a long-chain aldehyde followed by reduction.
Caption: A potential synthetic workflow for this compound.
Methodology:
-
Enolate Formation: Heptadecanal is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). A solution of lithium diisopropylamide (LDA) in THF is added dropwise to form the lithium enolate.
-
Alkylation: 1-Bromotridecane is added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| 1H NMR | A triplet at ~9.7 ppm corresponding to the aldehyde proton. A multiplet around 2.4 ppm for the proton at the α-carbon. A complex series of multiplets between 0.8 and 1.6 ppm for the numerous methylene and methyl protons of the alkyl chains. |
| 13C NMR | A resonance around 205 ppm for the aldehyde carbonyl carbon. A signal around 50 ppm for the α-carbon. Multiple signals in the 10-40 ppm range for the carbons of the alkyl chains. |
| FT-IR | A strong C=O stretching vibration around 1725 cm-1. C-H stretching vibrations around 2920 and 2850 cm-1. An aldehyde C-H stretching doublet around 2720 and 2820 cm-1. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns consistent with the loss of alkyl chains. |
Potential Biological Activity and Signaling Pathways
While the specific biological functions of this compound are not documented, long-chain aldehydes are known to interact with various biological systems. They can be involved in lipid metabolism and may act as signaling molecules. One potential area of interaction is with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play key roles in lipid and glucose homeostasis.
Caption: Hypothetical signaling pathway involving a long-chain aldehyde.
Disclaimer: The information provided in this document is based on general chemical principles and data from analogous compounds due to the lack of specific literature on this compound. The experimental protocols and potential biological activities are illustrative and would require experimental validation.
A Technical Guide to the Synthesis of 2-Tridecylheptadecanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tridecylheptadecanal is a long-chain, alpha-branched aldehyde. While specific applications for this molecule are not widely documented, its structural features—a long aliphatic chain providing lipophilicity and a sterically hindered aldehyde group—suggest potential utility in various fields of chemical and pharmaceutical research. Long-chain aldehydes are intermediates in the synthesis of corresponding alcohols and carboxylic acids and can be valuable in the development of novel surfactants, lubricants, and polymers. In the context of drug development, such molecules can serve as synthetic intermediates or as components of lipid-based drug delivery systems.
This technical guide outlines a proposed two-step synthesis pathway for this compound, commencing from a readily available long-chain primary alcohol. The synthesis leverages the Guerbet reaction to construct the carbon skeleton of the precursor alcohol, followed by a selective oxidation to yield the target aldehyde. Detailed hypothetical experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical implementation of this synthesis.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a two-step process:
-
Guerbet Reaction: Dimerization of pentadecan-1-ol to form the C30 branched alcohol, 2-tridecylheptadecan-1-ol.
-
Oxidation: Selective oxidation of the primary alcohol, 2-tridecylheptadecan-1-ol, to the corresponding aldehyde, this compound.
2-Tridecylheptadecanal: A Review of Its Biological Role and Activity
An exhaustive review of scientific literature and chemical databases reveals a notable absence of research on the biological role and activity of 2-Tridecylheptadecanal. This long-chain aldehyde, with the chemical formula C30H60O, appears to be an uncharacterized compound within the realm of biological sciences.
Our comprehensive search for data pertaining to the biological functions, mechanisms of action, associated signaling pathways, and quantitative metrics of activity for this compound did not yield any specific findings. Consequently, the creation of a detailed technical guide with quantitative data tables, experimental protocols, and visualizations is not possible at this time due to the lack of foundational scientific information.
This report serves to highlight the current void in the scientific understanding of this compound. For researchers, scientists, and professionals in drug development, this represents a potential area for novel investigation. The synthesis and subsequent biological screening of this molecule could uncover previously unknown biological activities and therapeutic potentials.
Given the absence of data, this document cannot fulfill the user's request for an in-depth technical guide. Further exploratory research, including synthesis, purification, and a full range of biological assays, would be the necessary first steps to elucidate the potential role of this compound in any biological system. Until such research is conducted and published, the biological significance of this compound remains an open question.
2-Tridecylheptadecanal CAS number and nomenclature
A comprehensive overview of the chemical properties, nomenclature, and available data for 2-Tridecylheptadecanal.
Foreword
This document serves as a technical guide for researchers, scientists, and professionals in drug development interested in the compound this compound. Due to the limited publicly available information on this specific chemical, this guide will focus on presenting the foundational information that is currently accessible.
Chemical Identification and Nomenclature
A critical first step in the study of any chemical compound is its unambiguous identification through standardized nomenclature and registry numbers. However, searches for "this compound" in chemical databases and scientific literature have not yielded a specific CAS (Chemical Abstracts Service) Registry Number.
The systematic name, following IUPAC (International Union of Pure and Applied Chemistry) nomenclature, provides a definitive identification based on the molecule's structure. For this compound, the IUPAC name would be This compound . This name indicates an aldehyde (-al) with a principal chain of seventeen carbon atoms (heptadecan-) and a tridecyl (-C13H27) substituent at the second carbon position.
Table 1: Chemical Identification
| Identifier | Value |
| Common Name | This compound |
| IUPAC Name | This compound |
| CAS Number | Not found |
Experimental Data and Protocols
A thorough search of scientific literature and chemical databases did not reveal any published experimental data, including physicochemical properties, biological activity, or detailed experimental protocols for the synthesis or analysis of this compound.
The absence of this information suggests that this compound may be a novel compound, one that has not been extensively studied, or it may be referred to by a different name in existing literature.
Signaling Pathways and Logical Relationships
Without any data on the biological activity of this compound, it is not possible to delineate any associated signaling pathways or create diagrams of its mechanism of action.
Logical Workflow for Future Research
For researchers interested in pursuing the study of this compound, the following logical workflow is proposed. This workflow outlines the necessary steps to characterize the compound and investigate its potential biological activities.
Caption: Proposed research workflow for this compound.
Conclusion
While the user's request was for an in-depth technical guide on this compound, the currently available public information is limited to its putative IUPAC name. No CAS number, experimental data, or protocols associated with this specific compound could be identified. The provided research workflow offers a structured approach for future investigation into the synthesis, characterization, and potential biological relevance of this compound. Further research is necessary to populate the data required for a comprehensive technical whitepaper.
Spectroscopic Characterization of 2-Tridecylheptadecanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the saturated branched-chain aldehyde, 2-Tridecylheptadecanal. Due to the limited availability of experimentally derived spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These values are estimated based on the analysis of similar long-chain aliphatic aldehydes and computational prediction tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.61 | Doublet | 1H | CHO |
| 2.40 | Multiplet | 1H | CH-CHO |
| 1.25 | Broad Singlet | 48H | -(CH₂)₁₂- (x2) |
| 0.88 | Triplet | 6H | -CH₃ (x2) |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 205.5 | CHO |
| 53.0 | CH-CHO |
| 31.9 | -(CH₂)₁₂- |
| 29.7 | -(CH₂)₁₂- |
| 29.4 | -(CH₂)₁₂- |
| 22.7 | -(CH₂)₁₂- |
| 14.1 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2924 | Strong | C-H Stretch (Aliphatic) |
| 2853 | Strong | C-H Stretch (Aliphatic) |
| 2720 | Medium | C-H Stretch (Aldehyde)[1][2][3] |
| 1730 | Strong | C=O Stretch (Aldehyde)[1][2][4] |
| 1465 | Medium | C-H Bend (Methylene) |
| 1378 | Medium | C-H Bend (Methyl) |
| 722 | Weak | C-H Rock (Methylene) |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a weak or absent molecular ion peak due to the lability of the long alkyl chains.[5] The fragmentation pattern will be dominated by cleavage at the alpha and beta positions relative to the carbonyl group and a series of losses of CₙH₂ₙ₊₁ fragments.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 450 | [M]⁺ (Molecular Ion) - Very weak or absent |
| 449 | [M-H]⁺ |
| 421 | [M-C₂H₅]⁺ |
| 267 | [M-C₁₃H₂₇]⁺ |
| 183 | [C₁₃H₂₇]⁺ |
| 44 | McLafferty Rearrangement Product |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Synthesis of this compound
A potential synthetic route to this compound involves the oxidation of the corresponding primary alcohol, 2-tridecylheptadecan-1-ol.
-
Alcohol Oxidation: 2-Tridecylheptadecan-1-ol is dissolved in a suitable organic solvent such as dichloromethane.
-
Oxidizing Agent: A mild oxidizing agent like pyridinium chlorochromate (PCC) is added to the solution.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Standard parameters are used, including a 30° pulse width, a relaxation delay of 1 second, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used with a 45° pulse width, a relaxation delay of 2 seconds, and acquisition of 1024-2048 scans.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of neat this compound is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are determined and assigned to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any minor impurities.
-
Ionization: Electron ionization (EI) is typically used with a standard electron energy of 70 eV.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
-
Data Analysis: The molecular ion peak (if present) is identified, and the fragmentation pattern is analyzed to elucidate the structure of the molecule.
Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
References
An In-depth Technical Guide to the Thermochemical Properties of Long-Chain Aldehydes
This technical guide provides a comprehensive overview of the core thermochemical properties of long-chain aldehydes, targeting researchers, scientists, and professionals in drug development. It details quantitative data, outlines experimental and computational methodologies for their determination, and visualizes key workflows and relationships.
Core Thermochemical Properties
The thermochemical properties of aldehydes are crucial for understanding their stability, reactivity, and behavior in various chemical processes, including combustion and atmospheric chemistry.[1][2] Key properties include the standard enthalpy of formation, heat capacity, and bond dissociation energies.
Data Presentation
The following tables summarize key quantitative thermochemical data for a series of n-aliphatic aldehydes.
Table 1: Standard Molar Enthalpies of Formation (ΔfH°) of n-Aldehydes at 298.15 K
| Aldehyde | Formula | ΔfH° (kcal/mol) | ΔfH° (kJ/mol) |
| Acetaldehyde | C₂H₄O | -39.72 ± 0.16 | -166.19 ± 0.67 |
| Propanal | C₃H₆O | -45.18 ± 1.1 | -189.03 ± 4.6 |
| Butanal | C₄H₈O | -50.0 | -209.2 |
| Pentanal | C₅H₁₀O | -54.61 | -228.49 |
| Hexanal | C₆H₁₂O | -59.37 | -248.40 |
| Heptanal | C₇H₁₄O | -64.2 | -268.61 |
| Data sourced from high-level ab initio calculations and thermodynamic cycles.[1][2] |
Table 2: Liquid Heat Capacities (Cp) of n-Aldehydes at 298.2 K
| Aldehyde | Formula | Cp (J mol⁻¹ K⁻¹) |
| Propanal | C₃H₆O | 121.8 |
| Butanal | C₄H₈O | 151.1 |
| Pentanal | C₅H₁₀O | 179.9 |
| Hexanal | C₆H₁₂O | 208.7 |
| Heptanal | C₇H₁₄O | 237.9 |
| Octanal | C₈H₁₆O | 266.8 |
| Nonanal | C₉H₁₈O | 295.4 |
| Decanal | C₁₀H₂₀O | 324.0 |
| Data sourced from calorimetric measurements.[3] |
Table 3: Calculated Bond Dissociation Energies (BDEs) at 298.15 K
| Aldehyde | Bond Type | BDE (kcal/mol) |
| Propanal | CH₃CH₂-CHO | 84.4 |
| Propanal | CH₃-CH₂CHO | 88.0 |
| Propanal | H-CH(CH₃)CHO (α-C-H) | 93.3 |
| Propanal | H-CH₂(CH₃)CHO (β-C-H) | 99.1 |
| Propanal | H-CO(C₂H₅) (aldehydic C-H) | 88.6 |
| Butanal | CH₃CH₂CH₂-CHO | 84.4 |
| Butanal | H-CO(C₃H₇) (aldehydic C-H) | 88.6 |
| Data sourced from CBS-APNO level theoretical calculations.[1][2] The aldehydic C-H bond energy is notably lower than a typical sp² C-H bond due to the resonance stabilization of the resulting acyl radical.[4] |
Methodologies for Determining Thermochemical Properties
The data presented above are determined through a combination of experimental techniques and computational methods.
Experimental Protocols
1. Bomb Calorimetry (Constant Volume Calorimetry)
This is the primary experimental method for determining the enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived.[5][6]
-
Principle: A known mass of the aldehyde is completely combusted in a high-pressure (≈3 MPa) oxygen atmosphere within a sealed container called a "bomb".[7] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured precisely.[5] The heat capacity of the entire calorimeter system is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.
-
Apparatus: The setup consists of a high-strength stainless steel bomb, a water-filled calorimeter vessel, a high-precision thermometer (±0.001 K), a stirrer, and an ignition circuit.[6]
-
Procedure:
-
A weighed pellet of the liquid aldehyde (often sealed in a capsule) is placed in the bomb.
-
A fuse wire is attached to the electrodes, touching the sample.[6]
-
The bomb is sealed, purged of air, and pressurized with pure oxygen.
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The initial temperature is monitored until a steady rate of change is observed.
-
The sample is ignited via an electrical current through the fuse wire.
-
The temperature is recorded until it reaches a maximum and then begins to cool.
-
-
Data Analysis: The total heat released is calculated from the observed temperature change and the predetermined heat capacity of the calorimeter.[8] Corrections are applied for the heat of ignition from the fuse wire and for the formation of acids (e.g., nitric acid from residual nitrogen).[7] The experimental energy of combustion (ΔcU) is then corrected to standard state conditions to find the standard enthalpy of combustion (ΔcH°).[7]
2. Photoacoustic Calorimetry (PAC)
PAC is a technique used to determine bond dissociation enthalpies (BDEs) in solution.[9][10]
-
Principle: A pulsed laser beam is used to photolytically cleave a specific bond in the solute molecule.[11] The energy of the photon is greater than the bond energy; the excess energy is rapidly released as heat into the solution.[11] This localized heating causes thermal expansion, generating an acoustic wave (a sound wave) that propagates through the solution.[9] A sensitive microphone or piezoelectric transducer detects this wave. The amplitude of the acoustic signal is proportional to the amount of heat released.[11]
-
Apparatus: A pulsed laser, a sample cell, a piezoelectric transducer (microphone), and an oscilloscope or data acquisition system.[11]
-
Procedure:
-
The sample is dissolved in a suitable solvent and placed in the cell.
-
The solution is irradiated with a laser pulse of a specific wavelength to initiate the bond cleavage.
-
The resulting acoustic wave is detected and recorded.
-
The experiment is calibrated by measuring the signal from a reference compound that converts all absorbed light energy into heat.[10]
-
-
Data Analysis: By comparing the signal amplitude from the sample to that of the calibrant, and knowing the energy of the laser photon, the enthalpy of the photochemical reaction can be determined, which is directly related to the bond dissociation enthalpy.[9]
Computational Chemistry Protocols
Computational methods, particularly Density Functional Theory (DFT) and high-accuracy composite methods, are vital for calculating thermochemical properties that are difficult to measure experimentally.[12][13]
-
Principle: These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.[14] From the calculated energies, thermochemical properties like enthalpy of formation and bond dissociation energies can be derived.[15]
-
Methods:
-
Density Functional Theory (DFT): A widely used method that calculates the electronic energy based on the electron density, offering a good balance of accuracy and computational cost.[12] Functionals like B3LYP and M06-2X are common.[16][17]
-
Gaussian-n (G-n) Theories (e.g., G3, G4): These are composite methods that approximate a very high-level calculation by combining results from several lower-level calculations.[18][19] They involve geometry optimization, frequency calculations, and single-point energy calculations with different levels of theory and basis sets to achieve high accuracy (often within 1 kcal/mol of experimental values).[18]
-
-
Typical Workflow:
-
Geometry Optimization: The 3D structure of the aldehyde and its radical fragments are optimized to find the lowest energy conformation. This is often done using a method like B3LYP with a suitable basis set (e.g., 6-31G(d)).[18]
-
Vibrational Frequency Calculation: This is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.[15]
-
High-Accuracy Single-Point Energy Calculation: A more computationally expensive, higher-level method (e.g., CCSD(T)) with a larger basis set is used on the optimized geometry to obtain a more accurate electronic energy.[18]
-
Property Calculation:
-
Bond Dissociation Energy (BDE): Calculated as the enthalpy difference between the products (the two radicals) and the reactant (the parent aldehyde).
-
Enthalpy of Formation (ΔfH°): Often calculated using isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides, which allows for cancellation of errors in the calculation and yields a more accurate ΔfH° for the target molecule.[1][13]
-
-
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key processes in thermochemical studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enthalpies of formation, bond dissociation energies, and molecular structures of the n-aldehydes (acetaldehyde, propanal, butanal, pentanal, hexanal, and heptanal) and their radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Why is aldehyde C-H bond dissociation energy so much smaller... - ECHEMI [echemi.com]
- 5. biopchem.education [biopchem.education]
- 6. academic.oup.com [academic.oup.com]
- 7. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Density functional theory - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. arxiv.org [arxiv.org]
- 15. journals.aps.org [journals.aps.org]
- 16. Hierarchy of Commonly Used DFT Methods for Predicting the Thermochemistry of Rh-Mediated Chemical Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 19. gaussian.com [gaussian.com]
Technical Guide: Solubility of 2-Tridecylheptadecanal in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of 2-tridecylheptadecanal, a long-chain aliphatic aldehyde. Due to a lack of specific experimental data in publicly available literature, this document provides a comprehensive overview based on established chemical principles. It includes predicted solubility in a range of common organic solvents, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow. This guide is intended to provide a strong foundational understanding for researchers working with this and structurally similar molecules.
Introduction to this compound
This compound is a large, nonpolar organic molecule. Its structure consists of a thirty-carbon aliphatic chain with a terminal aldehyde functional group. The significant hydrocarbon character of the molecule is the primary determinant of its solubility properties. Based on the principle of "like dissolves like," it is anticipated to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents.
Predicted Solubility of this compound
| Solvent Name | Chemical Formula | Polarity | Predicted Solubility of this compound | Rationale |
| Nonpolar Solvents | ||||
| Hexane | C₆H₁₄ | Nonpolar | High | Similar nonpolar hydrocarbon structures. |
| Toluene | C₇H₈ | Nonpolar | High | Aromatic hydrocarbon, effective for nonpolar compounds. |
| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Moderate to High | The ether linkage provides some polarity, but the ethyl groups allow for dissolution of nonpolar compounds. |
| Chloroform | CHCl₃ | Slightly Polar | Moderate to High | Can dissolve a range of organic compounds. |
| Polar Aprotic Solvents | ||||
| Acetone | C₃H₆O | Polar Aprotic | Low to Moderate | The ketone group provides polarity, which is less compatible with the long alkyl chains. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Low to Moderate | Cyclic ether with some nonpolar character, but overall polar. |
| Polar Protic Solvents | ||||
| Ethanol | C₂H₅OH | Polar Protic | Low | The hydroxyl group and its hydrogen bonding capability make it a poor solvent for very large nonpolar molecules. |
| Methanol | CH₃OH | Polar Protic | Very Low | Highly polar and dominated by hydrogen bonding. |
| Water | H₂O | Polar Protic | Insoluble | The high polarity and strong hydrogen bonding network of water will not favorably interact with the nonpolar aldehyde. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.
-
For fine suspensions, centrifuge the vials at a controlled temperature to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a micropipette.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Potential Toxicological Effects of 2-Tridecylheptadecanal: A Technical Guide
Disclaimer: No direct toxicological studies on 2-Tridecylheptadecanal have been identified in publicly available literature. This document provides a predictive toxicological assessment based on data from structurally similar long-chain and branched-chain aldehydes and alcohols through a read-across approach. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a large, branched-chain saturated aldehyde. In the absence of specific toxicological data, this guide synthesizes information on analogous long-chain linear and branched aldehydes to forecast its potential toxicological profile. The primary metabolic pathway for such aldehydes is oxidation to their corresponding carboxylic acids via aldehyde dehydrogenase enzymes. The main toxicological concerns for long-chain aldehydes are local effects such as skin and eye irritation. Systemic toxicity is expected to be low due to their presumed slow absorption and rapid metabolism. While some aldehydes exhibit genotoxic potential, long-chain saturated aldehydes are generally considered to have a low risk of mutagenicity.
Predicted Toxicological Profile
Based on a read-across from structurally similar long-chain aldehydes, the predicted toxicological profile of this compound is as follows:
-
Acute Oral Toxicity: Expected to be low.
-
Acute Dermal Toxicity: Expected to be low.
-
Skin Irritation: Predicted to be a skin irritant.
-
Eye Irritation: Predicted to be an eye irritant.
-
Skin Sensitization: Insufficient data for a robust prediction, but long-chain aldehydes are not typically strong sensitizers.
-
Genotoxicity: Low potential for mutagenicity.
-
Repeated Dose Toxicity: Expected to have a low order of systemic toxicity upon repeated exposure.
Data Presentation: Toxicology of Structurally Similar Aldehydes
Quantitative toxicological data for long-chain aldehydes is limited. The following tables summarize available data for representative surrogate molecules. It is important to note that toxicity can be chain-length dependent.
Table 1: Acute Toxicity Data for Surrogate Aldehydes
| Substance | CAS No. | Test Species | Route | Endpoint | Value | Reference |
| Decanal | 112-31-2 | Rat | Oral | LD50 | 3730 µL/kg | [1] |
| Decanal | 112-31-2 | Rabbit | Dermal | LD50 | 5040 µL/kg | [2] |
| Octadecanal | 638-66-4 | - | Oral | LD50 | No data available | [3] |
| Octadecanal | 638-66-4 | - | Dermal | LD50 | No data available | [3] |
| Tridecanal | 10486-19-8 | - | Oral | LD50 | No data available | [4] |
| Heptadecanal | 629-90-3 | - | Oral | LD50 | No data available | [5] |
Table 2: Skin and Eye Irritation Data for Surrogate Aldehydes
| Substance | CAS No. | Test Species | Endpoint | Result | Reference |
| Octadecanal | 638-66-4 | - | Skin Irritation | Causes skin irritation (GHS Category 2) | [6] |
| Octadecanal | 638-66-4 | - | Eye Irritation | Causes serious eye irritation (GHS Category 2A) | [6][7] |
| Heptadecanal | 629-90-3 | - | Skin Irritation | Causes skin irritation (GHS Category 2) | [5][8] |
| Heptadecanal | 629-90-3 | - | Eye Irritation | Causes serious eye irritation (GHS Category 2) | [5][8] |
| Tridecanal | 10486-19-8 | - | Eye Irritation | Irritating to eyes | [9] |
| Dodecanal | 112-54-9 | Human | Skin Irritation | Mild | [10] |
| Dodecanal | 112-54-9 | Rabbit | Skin Irritation | Moderate (24h) | [10] |
Metabolic Pathways and Mechanism of Toxicity
Long-chain aldehydes are endogenous intermediates in several metabolic pathways. Their primary route of detoxification is oxidation to the corresponding fatty acid, catalyzed by fatty aldehyde dehydrogenase (FALDH). They can also be reduced to fatty alcohols.
The toxicity of aldehydes is primarily driven by their electrophilic nature, which allows them to form covalent adducts with nucleophilic groups in proteins and DNA. Longer-chain saturated aldehydes are classified as "hard" electrophiles, which preferentially react with "hard" nucleophiles such as the primary amino groups on lysine residues of proteins. This interaction can lead to enzyme inactivation and disruption of cellular function.[11][12][13]
Figure 1: Predicted metabolic pathway of this compound.
Experimental Protocols
The following are summaries of standard OECD guidelines for key toxicological endpoints relevant to the assessment of a novel chemical like this compound.
Acute Oral Toxicity (OECD Guideline 401)
This test provides information on health hazards likely to arise from a single oral exposure to a substance.[14][15]
-
Test System: Typically rats, with at least 5 animals of the same sex per dose group.
-
Procedure: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals. Animals are observed for up to 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals. Gross necropsy is performed on all animals.[14]
Acute Dermal Toxicity (OECD Guideline 402)
This guideline provides a method to assess the potential hazards from short-term dermal exposure.[16]
-
Test System: Typically rats or rabbits.
-
Procedure: The test substance is applied uniformly over a shaved area of at least 10% of the body surface for 24 hours under a porous gauze dressing. Animals are observed for up to 14 days for signs of toxicity and mortality.
-
Endpoint: The LD50 is determined, along with observations of skin lesions and any systemic effects.
Figure 2: Workflow for OECD 402 Acute Dermal Toxicity study.
Skin Irritation (In Vitro - OECD Guideline 439)
This in vitro method uses a reconstructed human epidermis (RhE) model to identify chemicals that are irritating to the skin.[9][17]
-
Test System: A three-dimensional RhE model that mimics the properties of the human epidermis.
-
Procedure: The test chemical is applied topically to the RhE tissue. After a defined exposure period, the chemical is removed, and the tissue is incubated.
-
Endpoint: Cell viability is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the chemical is a skin irritant.
Eye Irritation (In Vivo - OECD Guideline 405)
This test assesses the potential of a substance to cause eye irritation or damage.[15][18]
-
Test System: Albino rabbits.
-
Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control. The eyes are examined at 1, 24, 48, and 72 hours after application, and observations can continue for up to 21 days.
-
Endpoint: The degree of eye irritation is scored for the cornea (opacity), iris, and conjunctivae (redness and swelling). The reversibility of the effects is also assessed.
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
This is a widely used in vitro test for identifying gene mutations.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
Endpoint: The test measures the ability of the substance to cause reverse mutations (reversions), allowing the bacteria to grow on an amino acid-deficient medium. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Figure 3: The read-across approach for predicting toxicity.
Conclusion and Recommendations
In the absence of direct experimental data, a read-across approach suggests that this compound is likely to have a low order of acute systemic toxicity. The primary toxicological concerns are expected to be local effects, specifically skin and eye irritation. The potential for genotoxicity is predicted to be low.
For a comprehensive toxicological evaluation, it is recommended that in vitro studies be conducted as a first step. These should include an assessment of skin irritation using a reconstructed human epidermis model (OECD 439) and a bacterial reverse mutation assay (OECD 471) to confirm the low mutagenicity potential. If further assessment is required, in vivo studies for skin and eye irritation and acute toxicity may be considered, following the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
References
- 1. decanal (aldehyde C-10), 112-31-2 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. Octadecanal | C18H36O | CID 12533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. heptadecanal, 629-90-3 [thegoodscentscompany.com]
- 7. Octadecanal - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. tridecanal, 10486-19-8 [thegoodscentscompany.com]
- 10. :: Environmental Analysis Health and Toxicology [eaht.org]
- 11. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of aldehyde toxicity: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. ewg.org [ewg.org]
- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
A Technical Deep Dive into C30 Branched Aldehydes and Their Phytol-Derived Analogs
For Researchers, Scientists, and Drug Development Professionals
While the initial focus of this review was on C30 branched aldehydes, a comprehensive survey of the scientific literature reveals a more prominent role for their shorter-chain, phytol-derived counterparts: phytenal, phytanal, and pristanal. These C20 and smaller branched aldehydes are crucial intermediates in the metabolism of phytol, a constituent of chlorophyll, and are emerging as significant players in cellular signaling. This technical guide provides an in-depth analysis of the current state of knowledge on these fascinating molecules, with a focus on their metabolic pathways, signaling functions, and the analytical methodologies used for their study.
Metabolic Landscape of Phytol-Derived Branched Aldehydes
The primary source of these long-chain branched aldehydes in biological systems is the degradation of phytol. Phytol is first metabolized to phytenal, which is then further processed to phytanic acid and subsequently to pristanic acid. This metabolic cascade involves a series of enzymatic reactions where phytanal and pristanal act as key aldehyde intermediates.
Key Metabolic Pathway:
The conversion of phytol to phytanic and pristanic acids is a critical pathway, and its dysfunction is linked to several metabolic disorders, most notably Refsum disease, which is characterized by the accumulation of phytanic acid. The aldehyde intermediates in this pathway are transient but crucial for the overall metabolic flow.
Metabolic conversion of phytol to pristanic acid.
Quantitative Analysis of Phytol-Derived Aldehydes
Accurate quantification of phytenal, phytanal, and pristanal in biological matrices is challenging due to their low abundance and high reactivity. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for their detection and quantification.
Table 1: Quantitative Data on Phytol-Derived Acids (as a proxy for aldehyde presence)
| Analyte | Matrix | Concentration Range | Condition |
| Phytanic Acid | Human Plasma | Normal: <3 µg/mL | - |
| Refsum Disease: >200 µg/mL | - | ||
| Pristanic Acid | Human Plasma | Normal: <0.5 µg/mL | - |
| Peroxisomal Disorders: Elevated | - |
Note: Direct quantitative data for phytenal, phytanal, and pristanal in tissues are scarce in the literature. The concentrations of their downstream acid metabolites are often used as indicators of the metabolic flux through the aldehyde-containing pathways.
Experimental Protocols
Protocol 1: Extraction and Derivatization of Long-Chain Branched Aldehydes from Biological Tissues for GC-MS Analysis
This protocol outlines a general procedure for the extraction and derivatization of phytol-derived aldehydes from biological samples.
1. Sample Homogenization:
-
Homogenize 100-200 mg of tissue in a 2:1 (v/v) mixture of chloroform:methanol.
-
Sonicate the homogenate for 15 minutes on ice.
-
Centrifuge at 3000 x g for 10 minutes to separate the lipid-containing organic phase.
2. Lipid Extraction:
-
Collect the lower organic phase.
-
Wash the organic phase with a 0.9% NaCl solution.
-
Evaporate the solvent under a stream of nitrogen.
3. Derivatization:
-
Re-dissolve the lipid extract in a suitable solvent (e.g., hexane).
-
Add O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to convert the aldehydes to their PFB-oxime derivatives. This enhances their volatility and detection by GC-MS.
-
Incubate at 60°C for 30 minutes.
4. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
-
Use a non-polar capillary column for separation.
-
Monitor for the characteristic fragmentation patterns of the PFB-oxime derivatives of phytenal, phytanal, and pristanal.
Workflow for GC-MS analysis of branched aldehydes.
Signaling Roles of Phytol Metabolites
Emerging evidence suggests that phytol and its metabolites are not merely metabolic intermediates but also possess signaling capabilities, influencing gene expression and cellular responses.
Activation of Nuclear Receptor RXR
Phytol metabolites have been identified as ligands for the Retinoid X Receptor (RXR), a nuclear receptor that plays a pivotal role in regulating gene expression related to metabolism, cell differentiation, and proliferation. The binding of these long-chain branched molecules to RXR can modulate the transcription of target genes.
Phytol metabolites as ligands for RXR.
Influence on Plant Ethylene Signaling
In plants, phytol has been shown to influence the ethylene signaling pathway. Ethylene is a key plant hormone that regulates a wide range of developmental processes and stress responses. Phytol can modulate the expression of genes involved in ethylene signaling, thereby impacting plant growth and defense mechanisms.
Modulation of ethylene signaling by phytol.
Future Directions
The study of C30 and other long-chain branched aldehydes is still in its nascent stages. Future research should focus on:
-
Developing more sensitive and specific analytical methods for the direct quantification of phytenal, phytanal, and pristanal in various biological tissues.
-
Elucidating the precise molecular mechanisms by which these aldehydes and their metabolites exert their signaling functions.
-
Investigating the potential of these molecules as biomarkers for metabolic diseases and as targets for therapeutic intervention.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the burgeoning field of long-chain branched aldehydes. As our understanding of these molecules grows, so too will their potential applications in medicine and biotechnology.
Methodological & Application
Application Note: GC-MS Analysis of 2-Tridecylheptadecanal and Other Very Long-Chain Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of the very long-chain aldehyde, 2-Tridecylheptadecanal, using gas chromatography-mass spectrometry (GC-MS). Due to the limited availability of specific data for this compound, this document presents a generalized methodology applicable to very long-chain aldehydes, a class of molecules gaining interest in various research fields for their potential roles in biological systems.[1][2][3] The protocol covers sample preparation, derivatization, GC-MS parameters, and data analysis, including expected fragmentation patterns. All quantitative data is presented in a clear, tabular format, and a detailed experimental workflow is visualized using a Graphviz diagram.
Introduction
Very long-chain aldehydes (VLCAs) are lipid molecules characterized by a carbonyl group at the end of a long aliphatic chain. These compounds are intermediates in various metabolic pathways and have been implicated in cellular signaling and as biomarkers for certain diseases.[1][2][3] this compound, a C30 aldehyde, is a representative member of this class. Accurate and sensitive analysis of VLCAs is crucial for understanding their biological functions and for potential applications in drug development and diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these compounds.[4][5][6] However, their low volatility and potential for thermal degradation necessitate careful optimization of analytical methods, often involving derivatization to improve their chromatographic behavior.[4][6]
Experimental Protocols
Sample Preparation
Given that this compound is a lipophilic molecule, samples (e.g., biological tissues, cell lysates) require an efficient lipid extraction.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Protocol:
-
Homogenize the biological sample in a mixture of chloroform and methanol (2:1, v/v).
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Centrifuge at 2000 rpm for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the lipid extract in a suitable solvent (e.g., hexane) for derivatization.
Derivatization
To enhance volatility and thermal stability for GC-MS analysis, derivatization of the aldehyde functional group is recommended. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes, forming a stable oxime derivative.[4][6]
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in pyridine)
-
Hexane
-
Heating block or water bath
Protocol:
-
To the dried lipid extract, add 100 µL of the PFBHA solution.
-
Seal the vial and heat at 60°C for 30 minutes.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of water.
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the PFBHA-oxime derivative to a clean GC vial for analysis.
GC-MS Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 15 min |
| Mass Spectrometer | Agilent 7000D TQ MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-600 |
Data Presentation
The following table summarizes the expected quantitative data for a representative very long-chain aldehyde, based on typical fragmentation patterns. The exact retention time and relative abundances will vary depending on the specific isomer and analytical conditions.
| Compound | Retention Time (min) | Key Fragment Ions (m/z) | Relative Abundance (%) | Fragment Identity |
| This compound | ~25-30 | M+ (Molecular Ion) | Low | C30H60O |
| (as PFBHA oxime) | [M-181]+ | Moderate | Loss of C6F5CH2 | |
| [M-H2O]+ | Low | Loss of water | ||
| m/z 82 | 100 (Base Peak) | C6H10+ (McLafferty rearrangement)[7][8] | ||
| m/z 96 | High | C7H12+ | ||
| m/z 110 | Moderate | C8H14+ |
Mandatory Visualization
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 6. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. GCMS Section 6.11.4 [people.whitman.edu]
Application Note: Quantitative Analysis of 2-Tridecylheptadecanal in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note details a robust and sensitive method for the detection and quantification of 2-tridecylheptadecanal, a long-chain branched aldehyde, using liquid chromatography-mass spectrometry (LC-MS). Due to the poor ionization efficiency and chromatographic behavior of underivatized long-chain aldehydes, this protocol employs a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH). The resulting this compound-DNPH hydrazone is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in positive ion mode. This method provides the high selectivity and sensitivity required for the analysis of this compound in complex biological matrices, relevant for researchers in lipidomics, drug development, and biomarker discovery.
Introduction
Long-chain aldehydes are important molecules in various biological processes and can serve as biomarkers for oxidative stress and certain metabolic disorders. This compound, a C30 branched-chain aldehyde, is a lipid metabolite whose accurate quantification is essential for understanding its physiological and pathological roles. However, its analysis is challenging due to its low volatility and lack of a strong chromophore or readily ionizable functional group. Chemical derivatization can significantly improve its detectability by LC-MS.[1][2] The most common approach involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (DNPH), which introduces a dinitrophenylhydrazone moiety that is easily ionizable and provides characteristic fragmentation patterns for high-specificity detection.[1][3][4]
This protocol outlines a complete workflow, including sample preparation, chemical derivatization, LC-MS/MS conditions, and data analysis for the quantitative determination of this compound.
Experimental Protocols
Sample Preparation and Derivatization
Materials:
-
Sample matrix (e.g., plasma, tissue homogenate)
-
This compound standard
-
Internal Standard (IS): C17 aldehyde (heptadecanal) or a stable isotope-labeled analog
-
2,4-Dinitrophenylhydrazine (DNPH) solution: 2 mg/mL in acetonitrile with 0.5% (v/v) phosphoric acid
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Hexane, HPLC grade
-
Nitrogen gas for evaporation
Procedure:
-
Lipid Extraction:
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard solution.
-
Perform a liquid-liquid extraction using a suitable method for lipids, such as the Folch or Bligh-Dyer method. A simplified approach is to add 400 µL of methanol, vortex for 30 seconds, then add 800 µL of hexane and vortex for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Carefully collect the upper hexane layer containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization Reaction:
-
Reconstitute the dried lipid extract in 50 µL of acetonitrile.
-
Add 50 µL of the DNPH solution to the reconstituted extract.
-
Vortex briefly and incubate the mixture at 60°C for 30 minutes in a sealed vial.
-
After incubation, allow the sample to cool to room temperature.
-
Evaporate the solvent again under a gentle stream of nitrogen to remove excess acid.
-
Reconstitute the final sample in 100 µL of 90:10 (v/v) acetonitrile/water for LC-MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Gradient | 80% B to 100% B over 10 min, hold at 100% B for 5 min |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Proposed):
To determine the mass-to-charge ratio (m/z) for the precursor ion, we first calculate the molecular weight of this compound (C30H60O), which is approximately 436.7 g/mol . The derivatization reaction with DNPH (C6H6N4O4, MW ≈ 198.1 g/mol ) proceeds via condensation, with the loss of one water molecule (H2O, MW ≈ 18.0 g/mol ).
-
MW of DNPH-derivative: 436.7 + 198.1 - 18.0 = 616.8 g/mol
-
Precursor Ion [M+H]⁺: 617.8 m/z
The fragmentation of protonated DNPH derivatives characteristically involves the DNPH moiety. A key fragmentation is the loss of a hydroxyl radical (•OH) from the nitro group, which is a diagnostic feature in positive ion mode.[1] Another common fragmentation involves the cleavage of the N-N bond.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound-DNPH | 617.8 | 600.8 [M+H-OH]⁺ | 25 (Proposed) |
| (Quantifier) | |||
| This compound-DNPH | 617.8 | 182.1 [DNPH moiety fragment]⁺ | 35 (Proposed) |
| (Qualifier) | |||
| Heptadecanal-DNPH (IS) | 435.6 | 418.6 [M+H-OH]⁺ | 25 (Proposed) |
Note: The exact m/z values and collision energies should be optimized empirically using a standard of the derivatized analyte.
Quantitative Data Presentation
The following table summarizes the illustrative performance characteristics of this proposed method. This data is representative of what can be expected from a validated LC-MS/MS assay for derivatized aldehydes and should be confirmed experimentally.
| Parameter | Result |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Workflow Visualization
The overall experimental workflow is depicted in the following diagram:
References
Application Notes and Protocols for the Derivatization of 2-Tridecylheptadecanal for Improved Analysis
Introduction
2-Tridecylheptadecanal is a long-chain branched aldehyde of significant interest in various research fields, including lipidomics and biomarker discovery. Due to its high molecular weight, low volatility, and nonpolar nature, its direct analysis by standard chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) presents considerable challenges. Derivatization is a crucial strategy to enhance the analytical properties of such molecules, thereby improving their chromatographic separation, ionization efficiency, and overall sensitivity of detection.
This document provides detailed application notes and experimental protocols for the derivatization of this compound for both GC-MS and LC-MS analysis. The described methods are intended for researchers, scientists, and drug development professionals seeking robust and sensitive analytical procedures for large aliphatic aldehydes.
Physicochemical Properties of Long-Chain Aldehydes
Long-chain aldehydes like this compound exhibit specific physicochemical properties that necessitate derivatization for effective analysis. Their long alkyl chains result in low water solubility and high boiling points.[1][2][3][4][5][6] While soluble in organic solvents, their poor volatility makes direct GC analysis difficult, often requiring high temperatures that can lead to thermal degradation. In LC-MS, their nonpolar nature can lead to poor retention on reversed-phase columns and inefficient ionization by electrospray ionization (ESI). Derivatization addresses these issues by introducing functional groups that increase volatility for GC-MS or enhance ionization for LC-MS.
Derivatization Strategies for this compound
The choice of derivatization strategy depends on the analytical platform to be used. For GC-MS, the goal is to increase volatility and thermal stability. For LC-MS, the focus is on improving ionization efficiency and chromatographic retention.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely adopted and effective method for aldehydes. The reaction forms a stable PFBHA-oxime derivative that is more volatile and exhibits excellent electron-capturing properties, leading to high sensitivity in electron capture negative ionization (ECNI) mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For LC-MS analysis, several reagents can be employed to introduce a permanently charged or easily ionizable group into the this compound molecule. Two common and effective reagents are Girard's Reagent T (GirT) and 2,4-Dinitrophenylhydrazine (DNPH).
-
Girard's Reagent T (GirT): This reagent reacts with the aldehyde to form a hydrazone derivative that contains a quaternary ammonium group. This pre-charged derivative is readily detected with high sensitivity in positive-ion ESI-MS.
-
2,4-Dinitrophenylhydrazine (DNPH): DNPH is a classic derivatizing agent for carbonyl compounds. The resulting DNPH-hydrazone is a stable, chromophoric derivative suitable for UV detection and can be analyzed by atmospheric pressure photoionization (APPI) or atmospheric pressure chemical ionization (APCI) mass spectrometry in negative ion mode.[7][8]
Experimental Protocols
The following are detailed protocols for the derivatization of this compound for GC-MS and LC-MS analysis.
Protocol 1: PFBHA Derivatization for GC-MS Analysis
This protocol is adapted from established methods for long-chain aldehyde analysis.[9]
Materials:
-
This compound standard or sample extract
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA•HCl)
-
Organic solvent (e.g., Toluene, Hexane, or Isooctane), HPLC grade
-
Pyridine (optional, as a catalyst)
-
Anhydrous Sodium Sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound standard or the dried sample extract in 100 µL of organic solvent in a reaction vial.
-
Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA•HCl in deionized water. If using pyridine as a catalyst, prepare a 1% (v/v) solution in the chosen organic solvent.
-
Derivatization Reaction:
-
Add 50 µL of the PFBHA•HCl solution to the sample vial.
-
(Optional) Add 10 µL of the pyridine solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the reaction mixture at 60-70°C for 1 hour in a heating block or water bath.
-
-
Extraction of the Derivative:
-
After cooling to room temperature, add 500 µL of the organic solvent (e.g., Hexane) and 500 µL of deionized water to the vial.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis: The resulting solution containing the PFBHA-oxime derivative of this compound is ready for injection into the GC-MS system.
Workflow Diagram:
Protocol 2: Girard's Reagent T Derivatization for LC-MS Analysis
This protocol is adapted from established methods for carbonyl derivatization.
Materials:
-
This compound standard or sample extract
-
Girard's Reagent T (GirT)
-
Methanol, HPLC grade
-
Acetic Acid, glacial
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound standard or the dried sample extract in 100 µL of methanol in a reaction vial.
-
Reagent Preparation: Prepare a 10 mg/mL solution of GirT in a 10% (v/v) aqueous acetic acid solution.
-
Derivatization Reaction:
-
Add 100 µL of the GirT solution to the sample vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
-
Sample Dilution and Analysis:
-
After cooling to room temperature, dilute the reaction mixture with the initial mobile phase of the LC method (e.g., 1:10 with 50:50 acetonitrile:water with 0.1% formic acid).
-
The diluted sample is ready for injection into the LC-MS system.
-
Workflow Diagram:
Protocol 3: DNPH Derivatization for LC-MS Analysis
This protocol is adapted from established methods for carbonyl analysis.[10][11]
Materials:
-
This compound standard or sample extract
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile, HPLC grade
-
Sulfuric Acid (concentrated) or Hydrochloric Acid
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound standard or the dried sample extract in 500 µL of acetonitrile in a reaction vial.
-
Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a catalytic amount of strong acid (e.g., 1 µL of concentrated H₂SO₄ per mL of solution). This solution should be freshly prepared.
-
Derivatization Reaction:
-
Add 500 µL of the acidic DNPH solution to the sample vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Let the reaction proceed at room temperature for 1 hour, or heat at 40°C for 30 minutes for faster reaction.
-
-
Sample Dilution and Analysis:
-
After the reaction is complete, dilute the mixture with acetonitrile or the initial mobile phase.
-
The sample is ready for injection into the LC-MS system.
-
Workflow Diagram:
Data Presentation
The following tables summarize expected quantitative data based on the analysis of derivatized long-chain aldehydes from the literature. These values can serve as a benchmark for method development with this compound.
Table 1: GC-MS Analysis of PFBHA-Derivatized Long-Chain Aldehydes
| Parameter | Hexadecanal (C16) | Octadecanal (C18) | Expected for this compound (C30) | Reference |
| Limit of Detection (LOD) | ~0.5 pmol | ~0.5 pmol | 0.1 - 1 pmol | [10] |
| Limit of Quantitation (LOQ) | ~1.5 pmol | ~1.5 pmol | 0.3 - 3 pmol | [10] |
| Linearity Range | Two orders of magnitude | Two orders of magnitude | Expected to be similar | [10] |
| Key Mass Fragments (m/z) | [M-HF]⁻ | [M-HF]⁻ | [M-HF]⁻, C₆F₅CH₂⁺ (m/z 181) | [9] |
Table 2: LC-MS/MS Analysis of Derivatized Aldehydes
| Derivatization Reagent | Analyte Example | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Reference |
| Girard's Reagent T | FodU (aldehyde-containing nucleoside) | 3-4 fmol | ~10 fmol | > 0.99 | [12] |
| DNPH | Various aldehydes & ketones | 0.1 - 1 ng/mL | 0.3 - 3 ng/mL | > 0.999 | [10][11] |
| 1,3-Cyclohexanedione | Aliphatic aldehydes (C6-C10) | 10 - 100 pg on column | 30 - 300 pg on column | > 0.99 |
Conclusion
The derivatization of this compound is an essential step for its reliable and sensitive analysis by GC-MS and LC-MS. The protocols provided herein for PFBHA, Girard's Reagent T, and DNPH derivatization offer robust starting points for method development. By converting the non-volatile and poorly ionizable aldehyde into a more analytically amenable derivative, researchers can achieve significantly improved chromatographic performance and detection sensitivity. The choice of the optimal derivatization strategy will depend on the specific analytical instrumentation available and the requirements of the research application.
References
- 1. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 2-Tridecylheptadecanal from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of the long-chain aldehyde, 2-Tridecylheptadecanal, from biological samples. The methodology is based on established principles of lipid extraction and is designed for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a long-chain aliphatic aldehyde. The accurate quantification of such lipids from complex biological matrices is crucial for understanding their physiological and pathological roles. The protocol outlined below is a comprehensive approach, starting from sample preparation to the final extraction, with considerations for sample stability and analytical compatibility. The classical Folch and Bligh & Dyer methods are considered gold standards for lipid extraction.[1][2][3] This protocol is an adaptation of those principles, optimized for long-chain aldehydes.
Data Presentation
As no specific quantitative data for the extraction of this compound is readily available in the literature, the following table is provided as a template for researchers to document their findings and optimize the protocol for their specific biological matrix.
| Parameter | Method A: Modified Folch (Chloroform/Methanol) | Method B: Hexane/Isopropanol | Method C: MTBE Method | Notes |
| Biological Matrix | e.g., Plasma, Tissue Homogenate | e.g., Plasma, Tissue Homogenate | e.g., Plasma, Tissue Homogenate | Specify the starting material. |
| Sample Amount | e.g., 100 mg tissue, 200 µL plasma | e.g., 100 mg tissue, 200 µL plasma | e.g., 100 mg tissue, 200 µL plasma | Note the initial quantity of the biological sample. |
| Extraction Yield (µg/g or µg/mL) | Enter experimental value | Enter experimental value | Enter experimental value | Quantify the total extracted this compound. |
| Extraction Efficiency (%) | Enter experimental value | Enter experimental value | Enter experimental value | Calculated as (Amount Extracted / Spiked Amount) x 100. |
| Purity (by GC-MS) | e.g., % peak area | e.g., % peak area | e.g., % peak area | Assess the purity of the final extract. |
| Reproducibility (CV%) | Enter experimental value | Enter experimental value | Enter experimental value | Coefficient of variation from replicate extractions. |
Experimental Protocols
I. Materials and Reagents
-
Solvents: Chloroform (HPLC grade), Methanol (HPLC grade), Hexane (HPLC grade), Isopropanol (HPLC grade), Methyl-tert-butyl ether (MTBE, HPLC grade), HPLC grade water. All solvents should be volatile and suitable for GC-MS.[4]
-
Reagents: 0.9% NaCl solution (saline), Anhydrous sodium sulfate, Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Internal Standard (IS): A suitable deuterated long-chain aldehyde or a structurally similar compound not present in the sample.
-
Equipment: Glass centrifuge tubes with PTFE-lined caps, homogenizer, vortex mixer, centrifuge, nitrogen evaporator, heating block, GC-MS system. Plastic vials and parafilm should be avoided.
II. Sample Preparation
-
Tissue Samples:
-
Accurately weigh 50-100 mg of frozen tissue.
-
On ice, add 1 mL of ice-cold saline and homogenize using a suitable homogenizer.
-
Transfer the homogenate to a glass centrifuge tube.
-
-
Liquid Samples (e.g., Plasma, Serum):
-
Thaw the sample on ice.
-
Pipette 200-500 µL of the sample into a glass centrifuge tube.
-
III. Extraction Protocol: Modified Folch Method
This method is highly efficient for a broad range of lipids.[3]
-
Spiking with Internal Standard: Add a known amount of the internal standard to the prepared sample.
-
Solvent Addition: To the sample, add 4 mL of a 2:1 (v/v) chloroform:methanol mixture.[2]
-
Homogenization/Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis. For tissue homogenates, an additional brief homogenization may be beneficial.
-
Phase Separation: Add 1 mL of 0.9% NaCl solution. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases. Three layers will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a new glass tube. Be cautious not to disturb the protein layer.
-
Re-extraction (Optional but Recommended): To maximize yield, add another 2 mL of chloroform to the remaining sample, vortex, centrifuge, and collect the lower phase, pooling it with the first extract.
-
Drying: Dry the pooled organic extract under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (not exceeding 40°C).
-
Reconstitution: Reconstitute the dried lipid extract in a small, known volume (e.g., 100 µL) of a solvent suitable for GC-MS analysis, such as hexane or dichloromethane.
IV. Derivatization for GC-MS Analysis
To enhance the volatility of the aldehyde for GC-MS analysis, a derivatization step is often necessary.[4] Silylation is a common method.
-
To the reconstituted extract, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
V. GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Column: A non-polar column (e.g., DB-5) is typically suitable for this type of analysis.
-
Temperature Program: An optimized temperature gradient is required to separate the analyte from other components. A starting point could be an initial temperature of 80°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify the analyte or in selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound.
Signaling Pathways and Experimental Workflows
As the specific signaling pathways involving this compound are not well-defined in the current literature, a diagram of the experimental workflow is provided below.
References
Application Note: 2-Tridecylheptadecanal as a Biomarker in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of cellular lipids, has emerged as a critical field for understanding disease mechanisms and identifying novel biomarkers. Among the vast array of lipid species, fatty aldehydes are gaining attention as indicators of metabolic stress and specific pathway dysregulation. 2-Tridecylheptadecanal is a long-chain fatty aldehyde that has been identified in various biological systems. This document provides a detailed overview of its potential as a biomarker, methodologies for its detection, and protocols for its analysis in a research setting.
Fatty aldehydes are important components of the cellular lipidome and can be formed as a result of the oxidative breakdown of polyunsaturated fatty acids.[1] Their presence and concentration can, therefore, be indicative of oxidative stress, a condition implicated in numerous pathologies including neurodegenerative diseases, cardiovascular conditions, and metabolic syndrome.[2][3][4] Specifically, long-chain fatty aldehydes are breakdown products of plasmalogens, a class of phospholipids that are integral to cell membranes and have roles in cellular signaling and antioxidant defense.[1][5]
Biological Significance and Biomarker Potential
The primary significance of this compound as a biomarker is linked to two key cellular processes:
-
Plasmalogen Metabolism: Plasmalogens contain a vinyl-ether bond at the sn-1 position of the glycerol backbone, which is susceptible to cleavage under acidic conditions or by reactive oxygen species (ROS). This cleavage releases a long-chain fatty aldehyde, such as this compound.[1][5] Therefore, elevated levels of this aldehyde may indicate increased plasmalogen turnover or degradation, which has been associated with various disease states.
-
Oxidative Stress: The generation of ROS can lead to lipid peroxidation, a process that damages cellular membranes and generates a variety of reactive aldehydes.[3][4] While shorter-chain aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) are well-established markers of oxidative stress, long-chain aldehydes also contribute to the overall picture of lipid-related oxidative damage.[2][4] The presence of this compound can serve as a marker for oxidative damage to specific lipid pools within the cell.
Due to these associations, this compound is a potential biomarker for conditions characterized by increased oxidative stress and altered plasmalogen metabolism.
Quantitative Data Summary
Specific quantitative data for this compound in various biological matrices is not extensively reported in publicly available literature. However, studies on long-chain fatty aldehydes (LCFAs) as a class provide a valuable reference for expected concentration ranges. The following table summarizes representative data for LCFAs in human plasma. It is important to note that concentrations can vary significantly based on the sample matrix, extraction method, and the physiological state of the subject.
| Lipid Class | Analyte | Biological Matrix | Concentration Range | Analytical Method |
| Long-Chain Fatty Aldehydes | Total LCFAs (C16-C18) | Human Plasma | 1 - 10 µM | GC-MS after derivatization |
| Long-Chain Fatty Aldehydes | Free LCFAs (C16-C18) | Human Plasma | 50 - 500 nM | LC-MS/MS with derivatization |
| Plasmalogen-derived Aldehydes | C16:0 Aldehyde | Human Plasma | 0.5 - 5 µM | GC-MS after hydrolysis |
| Plasmalogen-derived Aldehydes | C18:0 Aldehyde | Human Plasma | 1 - 8 µM | GC-MS after hydrolysis |
Note: These are approximate ranges derived from general literature on long-chain fatty aldehydes and should be considered as a guide. Actual concentrations may vary.
Experimental Protocols
The analysis of this compound requires sensitive and specific analytical techniques, primarily mass spectrometry coupled with a chromatographic separation method. Due to the relatively low abundance and potential for instability of free aldehydes, a derivatization step is often necessary to improve detection and quantification.
Lipid Extraction from Plasma/Serum
This protocol is based on the widely used Folch method for lipid extraction.
Materials:
-
Plasma or serum sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (e.g., a deuterated or odd-chain fatty aldehyde)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
To a glass centrifuge tube, add 100 µL of plasma or serum.
-
Spike the sample with the internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Three distinct layers will form: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., methanol or mobile phase) for derivatization and analysis.
Derivatization of Fatty Aldehydes
This protocol uses 2,4-Dinitrophenylhydrazine (DNPH) for derivatization, which is a common method for aldehydes.
Materials:
-
Dried lipid extract
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile with a small amount of acid catalyst, e.g., sulfuric acid)
-
Hexane
-
Acetonitrile
-
Water
Procedure:
-
Reconstitute the dried lipid extract in 100 µL of acetonitrile.
-
Add 100 µL of the DNPH derivatizing reagent.
-
Vortex and incubate at room temperature for 1 hour, protected from light.
-
After derivatization, add 500 µL of hexane and 500 µL of water.
-
Vortex and centrifuge to separate the phases. The DNPH-derivatized aldehydes will partition into the hexane layer.
-
Collect the upper hexane layer and dry it under nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient from ~50% B to 100% B over 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions (Example for DNPH derivatives):
-
Ionization Mode: Negative ESI.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion: The [M-H]- ion of the DNPH-derivatized this compound.
-
Product Ions: Characteristic fragment ions for the DNPH tag and the aldehyde backbone.
-
Collision Energy: Optimized for the specific parent-daughter ion transition.
Visualizations: Workflows and Pathways
Since a specific signaling pathway for this compound is not well-defined, the following diagrams illustrate the general metabolic context of long-chain fatty aldehydes and a detailed experimental workflow for their analysis.
Caption: Metabolic origin of this compound.
Caption: Workflow for biomarker analysis of this compound.
Conclusion
This compound holds promise as a biomarker for assessing oxidative stress and plasmalogen metabolism. Its detection and quantification, while requiring specialized analytical techniques such as LC-MS/MS and a derivatization step, can provide valuable insights into the pathophysiology of various diseases. The protocols and workflows outlined in this document offer a robust starting point for researchers aiming to incorporate the analysis of this and other long-chain fatty aldehydes into their lipidomics studies. Further research is needed to establish definitive concentration ranges in various populations and to fully elucidate its role in specific disease pathways.
References
- 1. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. Clinical Relevance of Biomarkers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers of Oxidative Stress and Their Clinical Relevance in Type 2 Diabetes Mellitus Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 2-Tridecylheptadecanal using Tandem Mass Spectrometry (MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and theoretical framework for the structural elucidation of the long-chain aldehyde, 2-Tridecylheptadecanal, using tandem mass spectrometry (MS/MS). Due to the challenges in ionizing underivatized aldehydes, this protocol focuses on a derivatization strategy to enhance ionization efficiency and promote characteristic fragmentation.
Introduction
This compound is a large, saturated aldehyde with a total of 30 carbon atoms. The structural elucidation of such long-chain aliphatic aldehydes by mass spectrometry presents a challenge due to their low proton affinity and tendency to fragment in a non-specific manner under typical ionization conditions. To overcome these limitations, derivatization of the aldehyde functional group is a crucial step.[1][2] This application note describes a robust methodology employing a Girard's Reagent T (GT) derivatization coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the confident structural identification of this compound. Girard's reagents are a class of cationic derivatizing agents that react with carbonyl groups to form hydrazones, which carry a permanent positive charge, making them highly suitable for electrospray ionization (ESI) in the positive ion mode.[2]
Experimental Protocol
2.1. Materials and Reagents
-
This compound standard
-
Girard's Reagent T (carboxymethyl)trimethylammonium chloride hydrazide)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetic acid, glacial
-
Vials for sample preparation and autosampler
2.2. Sample Preparation: Derivatization with Girard's Reagent T
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare a derivatizing solution of Girard's Reagent T at 10 mg/mL in methanol containing 10% glacial acetic acid.
-
In a 2 mL glass vial, mix 100 µL of the this compound stock solution with 500 µL of the Girard's Reagent T solution.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 60°C for 60 minutes to drive the reaction to completion.
-
After cooling to room temperature, dilute the sample with the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid) to a final concentration of approximately 10 µg/mL for LC-MS/MS analysis.
2.3. Liquid Chromatography (LC) Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the derivatized analyte from reaction byproducts.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 80% B
-
2-15 min: Gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 80% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2.4. Mass Spectrometry (MS) Conditions
-
Instrument: A tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument).[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
MS1 Scan Range: m/z 100-1000
-
MS/MS Acquisition: Product ion scan of the precursor ion corresponding to the [M+GT]+ adduct.
-
Collision Gas: Argon
-
Collision Energy: Ramped from 20 to 40 eV to observe a range of fragment ions.
Data Presentation
The derivatization of this compound (Molecular Weight: 436.82 g/mol ) with Girard's Reagent T results in a hydrazone derivative with a permanent positive charge. The expected mass of the derivatized molecule ([M+GT]+) is calculated as follows:
-
Mass of this compound (C30H60O): 436.82
-
Mass of Girard's T cation part (C5H14N3O+): 132.11
-
Loss of water (H2O): -18.01
-
Expected Precursor Ion [M+GT]+ m/z: 436.82 + 132.11 - 18.01 = 551.92
Table 1: Predicted MS/MS Fragmentation of GT-Derivatized this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure/Identity of Loss |
| 551.92 | 492.89 | 59.03 | Trimethylamine ((CH3)3N) |
| 551.92 | 436.82 | 115.1 | Girard's T fragment |
| 551.92 | Series of alkyl fragments | Various | Aliphatic chain fragmentation |
Note: The observation of a prominent neutral loss of 59 Da is a characteristic fragmentation for Girard's T derivatives and can be used for neutral loss scanning experiments to selectively detect derivatized aldehydes and ketones in a complex matrix.[4]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the derivatization and LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of the Girard's T derivative of this compound.
Conclusion
The structural elucidation of long-chain aldehydes such as this compound can be effectively achieved using a derivatization strategy followed by LC-MS/MS analysis. The use of Girard's Reagent T provides a charged derivative that is readily detectable by ESI-MS in positive mode. The subsequent tandem mass spectrometry of this derivative yields characteristic fragment ions, most notably the neutral loss of trimethylamine (59 Da), which serves as a diagnostic marker. Further fragmentation of the aliphatic chain can provide additional structural confirmation. This application note provides a comprehensive and robust protocol for researchers engaged in the analysis of large aliphatic aldehydes.
References
Application of 2-Tridecylheptadecanal in pheromone research
Application Notes and Protocols for Pheromone Research
Topic: Application of (E)-2-Hexenal in Pheromone Research
Disclaimer: Initial searches for "2-Tridecylheptadecanal" did not yield any results related to pheromone research, suggesting it may be a misnomer or a compound not yet documented in this context. The following application notes are based on the well-researched pheromone and plant volatile, (E)-2-Hexenal , to provide a representative example of the requested content for researchers, scientists, and drug development professionals.
Introduction to (E)-2-Hexenal
(E)-2-Hexenal, a C6 aldehyde, is a well-documented semiochemical with diverse roles in insect communication and plant defense. In entomology, it functions as an alarm pheromone, a component of aggregation pheromones, and a defensive compound in various insect orders, particularly Hemiptera.[1][2] In plants, it is a "green leaf volatile" (GLV) released upon tissue damage, acting as a signaling molecule in plant defense pathways and influencing the behavior of herbivorous insects and their natural enemies.[3][4] Its dual role makes it a significant target for research in pest management and the development of novel semiochemical-based control strategies.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [5] |
| Molecular Weight | 98.14 g/mol | [5] |
| Boiling Point | 146 °C | [5] |
| CAS Number | 6728-26-3 | [5] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Sharp, green, fruity, apple-like | [6] |
Applications in Pheromone Research
Behavioral Manipulation of Pests
(E)-2-Hexenal has demonstrated a dose-dependent effect on the behavior of several insect pests. At low concentrations, it can act as an attractant, while at higher concentrations, it often functions as a repellent or alarm pheromone. This biphasic activity is crucial for developing effective pest management strategies.
Table 1: Behavioral Responses of Various Insect Species to (E)-2-Hexenal
| Species | Order | Type of Response | Effective Concentration | Reference |
| Cimex lectularius (Common Bed Bug) | Hemiptera | Attraction (males and females) | 0.04 µg (1:1 blend with (E)-2-octenal) | [7] |
| Cimex lectularius (Common Bed Bug) | Hemiptera | Repellency (females) | 40 µg | [7] |
| Cimex lectularius (Common Bed Bug) | Hemiptera | Repellency (males) | 400 µg | [7] |
| Megacopta cribraria (Kudzu Bug) | Hemiptera | Attraction (females) | Not specified | |
| Bradysia odoriphaga | Diptera | Repellency (males and females) | 10.0 µl | [8] |
| Sitophilus granarius (Granary Weevil) | Coleoptera | Repellency | Not specified | [9] |
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a primary method for screening potential semiochemicals and determining which compounds are detected by the insect's olfactory system.
Table 2: Electroantennographic (EAG) Responses to (E)-2-Hexenal
| Species | Sex | Response | Notes | Reference |
| Megacopta cribraria | Female | Significant EAG response | Male antennae were unresponsive | |
| Bradysia odoriphaga | Male | More sensitive response than females | Dose-dependent response from 0.05-500 µl/ml | [8] |
| Sitophilus granarius | Not specified | Antennal sensitivity demonstrated | Broad range of doses tested | [9] |
Experimental Protocols
Protocol for Electroantennography (EAG) Assay
This protocol outlines the general steps for assessing the antennal response of an insect to (E)-2-Hexenal.
Materials:
-
Live insects (e.g., adult moths, beetles, or bugs)
-
(E)-2-Hexenal (high purity)
-
Solvent (e.g., paraffin oil or hexane)
-
Micropipettes
-
Filter paper strips
-
Glass Pasteur pipettes
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Dissecting microscope
-
Saline solution (e.g., Ringer's solution)
Procedure:
-
Preparation of Stimulus: Prepare serial dilutions of (E)-2-Hexenal in the chosen solvent. A common range is from 1 µg/µl to 100 µg/µl. Apply a known volume (e.g., 10 µl) of each dilution onto a filter paper strip and insert it into a glass Pasteur pipette. Use a solvent-only treated filter paper as a control.
-
Antenna Preparation: Immobilize an insect. Under a dissecting microscope, carefully excise one antenna. Mount the antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.
-
Stimulation and Recording: Deliver a continuous stream of purified, humidified air over the mounted antenna. Introduce the tip of the stimulus pipette into the airstream and deliver a puff of air (e.g., 0.5 seconds) through the pipette, carrying the volatile compound to the antenna.
-
Data Analysis: Record the resulting depolarization of the antennal potential (EAG response) in millivolts (mV). Measure the peak amplitude of the response to each stimulus. Normalize the responses by subtracting the response to the solvent control.
Workflow for Electroantennography (EAG) Assay
Caption: Workflow for an Electroantennography (EAG) experiment.
Protocol for Behavioral Assay (Y-Tube Olfactometer)
This protocol describes a two-choice behavioral assay to determine if (E)-2-Hexenal is an attractant or repellent.
Materials:
-
Y-tube olfactometer
-
Air pump, flow meters, and tubing
-
Charcoal-filtered, humidified air source
-
(E)-2-Hexenal
-
Solvent (e.g., hexane)
-
Filter paper
-
Test insects
Procedure:
-
Setup: Connect the Y-tube olfactometer to a purified, humidified air source, ensuring equal airflow through both arms.
-
Treatment: Apply the desired amount of (E)-2-Hexenal (dissolved in a solvent) to a filter paper and place it in the treatment arm's chamber. Place a filter paper with only the solvent in the control arm's chamber.
-
Acclimation: Allow the system to equilibrate for a few minutes to ensure the odorant is distributed in the airstream.
-
Insect Introduction: Introduce a single insect at the base of the Y-tube.
-
Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect walks a certain distance into one of the arms.
-
Data Collection: Record the number of insects choosing the treatment arm versus the control arm. After testing a set number of insects, clean the olfactometer thoroughly and rotate the arms to avoid positional bias.
-
Statistical Analysis: Use a chi-square test or a binomial test to determine if the observed choices differ significantly from a random 50:50 distribution.
Logical Flow of a Y-Tube Olfactometer Assay
Caption: Decision-making process in a Y-tube olfactometer assay.
Signaling Pathways
Insect Olfactory Signaling Pathway
When an insect antenna detects (E)-2-Hexenal, the molecule binds to an Odorant Binding Protein (OBP) in the sensillar lymph. The OBP transports the hydrophobic pheromone molecule to an Odorant Receptor (OR) located on the membrane of an Olfactory Receptor Neuron (ORN). This binding event activates the ORN, which then sends an electrical signal to the antennal lobe of the insect's brain. The brain processes this information, leading to a behavioral response.
Diagram of a Generalized Insect Olfactory Signaling Pathway
Caption: Generalized pathway of insect olfactory signal transduction.
Plant Defense Signaling Pathway
In plants such as Arabidopsis, (E)-2-Hexenal, released upon damage, can influence the jasmonic acid (JA) signaling pathway.[3][4] This pathway is critical for inducing defenses against herbivores and certain pathogens. (E)-2-Hexenal can enhance JA-responsive gene expression, leading to the production of defense compounds.
Simplified Jasmonic Acid Signaling Pathway Influenced by (E)-2-Hexenal
Caption: Influence of (E)-2-Hexenal on the Jasmonic Acid defense pathway.
Synthesis
(E)-2-Hexenal and its homologs can be synthesized through various methods. A straightforward approach involves the oxidative ring-opening of 2-alkylfurans using N-bromosuccinimide (NBS) in an aqueous solution.[10] This method is efficient for producing these compounds for research purposes.
Conclusion
(E)-2-Hexenal is a versatile semiochemical with significant potential in the development of sustainable pest management strategies. Its role as both an insect pheromone and a plant signaling molecule makes it a fascinating subject for research in chemical ecology. The protocols and data presented here provide a framework for scientists to investigate the applications of (E)-2-Hexenal and other semiochemicals in their respective fields.
References
- 1. Short and simple syntheses of 4-oxo-(E)-2-hexenal and homologs: pheromone components and defensive compounds of Hemiptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. Frontiers | E-2-hexenal promotes susceptibility to Pseudomonas syringae by activating jasmonic acid pathways in Arabidopsis [frontiersin.org]
- 4. E-2-hexenal promotes susceptibility to Pseudomonas syringae by activating jasmonic acid pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ScenTree - (E)-2-Hexenal (CAS N° 6728-26-3) [scentree.co]
- 6. (E)-2-hexenal, 6728-26-3 [thegoodscentscompany.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Electrophysiological and behavioral activity of (E)-2-hexenal in the granary weevil and its application in food packaging. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Short and Simple Syntheses of 4-Oxo-(E)-2-Hexenal and Homologs: Pheromone Components and Defensive Compounds of Hemiptera - ProQuest [proquest.com]
Application Notes and Protocols for Metabolic Studies of 2-Tridecylheptadecanal using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tridecylheptadecanal is a very long-chain fatty aldehyde that may play significant roles in various physiological and pathological processes. Understanding its metabolic fate is crucial for elucidating its biological functions and its potential as a therapeutic target or biomarker. Stable isotope labeling, in conjunction with mass spectrometry, offers a powerful tool for tracing the metabolism of this compound in biological systems. This document provides detailed application notes and protocols for conducting such studies.
Long-chain aldehydes are key intermediates in many cellular processes. They are primarily metabolized through oxidation to fatty acids, catalyzed by fatty aldehyde dehydrogenase (FALDH), or reduction to fatty alcohols.[1] The balance between these pathways can have significant implications for cellular signaling and lipid homeostasis.
Synthesis of Stable Isotope-Labeled this compound
To trace the metabolic fate of this compound, it is essential to synthesize a stable isotope-labeled version, for example, with Carbon-13 (¹³C). A common method for introducing a ¹³C label into a carbonyl group is through the use of a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN).
Protocol: Synthesis of [1-¹³C]-2-Tridecylheptadecanal
-
Starting Material: 2-Tridecylheptadecan-1-ol.
-
Step 1: Oxidation to the unlabeled aldehyde. Oxidize 2-Tridecylheptadecan-1-ol to this compound using a standard oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Step 2: Conversion to an intermediate for labeling. The unlabeled aldehyde is then converted to a suitable intermediate that can react with the labeled cyanide. A common approach is the Strecker synthesis, which involves reacting the aldehyde with ammonia and hydrogen cyanide. For this protocol, we will adapt a method involving the formation of a Grignard reagent from a precursor halide.
-
Alternative Step 2 & 3 (Illustrative):
-
Convert 2-Tridecylheptadecan-1-ol to the corresponding bromide, 1-bromo-2-tridecylheptadecane, using a reagent like phosphorus tribromide (PBr₃).
-
React the Grignard reagent formed from 1-bromo-2-tridecylheptadecane with ¹³CO₂. This will yield [1-¹³C]-2-Tridecylheptadecanoic acid.
-
Reduce the labeled carboxylic acid to the corresponding aldehyde, [1-¹³C]-2-Tridecylheptadecanal, using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H).
-
-
Purification: The final product should be purified using column chromatography on silica gel.
-
Characterization: Confirm the identity and isotopic enrichment of the synthesized [1-¹³C]-2-Tridecylheptadecanal using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Experimental Protocols for Metabolic Studies
The following protocols describe the use of [1-¹³C]-2-Tridecylheptadecanal to study its metabolism in a cell culture model.
Protocol: Cell Culture and Labeling
-
Cell Line: Select a relevant cell line for the study (e.g., hepatocytes, adipocytes, or a specific cancer cell line).
-
Culture Conditions: Culture the cells in a suitable medium and conditions until they reach the desired confluency (typically 70-80%).
-
Labeling:
-
Prepare a stock solution of [1-¹³C]-2-Tridecylheptadecanal in a suitable solvent (e.g., ethanol or DMSO).
-
Remove the existing culture medium and replace it with a fresh medium containing a known concentration of the labeled aldehyde (e.g., 1-10 µM).
-
Incubate the cells with the labeled compound for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the time course of its metabolism.
-
Include control wells with an unlabeled vehicle for comparison.
-
Protocol: Metabolite Extraction
-
Cell Lysis: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled compound from the medium.
-
Quenching and Extraction:
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity and extract the metabolites.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation: Dry the supernatant under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS analysis.
Protocol: LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).
-
Chromatographic Separation:
-
Use a C18 reversed-phase column to separate the labeled this compound and its potential metabolites.
-
Employ a gradient elution with solvents such as water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI).
-
Perform a full scan to identify potential metabolites based on their mass-to-charge ratio (m/z).
-
Use tandem mass spectrometry (MS/MS) to confirm the identity of the metabolites by comparing their fragmentation patterns with those of known standards.
-
The ¹³C label will result in a characteristic mass shift in the parent ion and its fragments, allowing for unambiguous identification of the metabolites derived from the labeled precursor.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison and interpretation. The following table provides an illustrative example of the metabolic fate of a long-chain aldehyde, based on studies of 1-O-octadecyl-glycerol degradation which releases a C18 aldehyde.[1] This data can be used as a reference for expected outcomes in studies of this compound.
| Time Point (hours) | [1-¹³C]-2-Tridecylheptadecanal (%) | [1-¹³C]-2-Tridecylheptadecanoic Acid (%) | [1-¹³C]-2-Tridecylheptadecanol (%) |
| 0 | 100 | 0 | 0 |
| 1 | 65 | 30 | 5 |
| 4 | 20 | 70 | 10 |
| 12 | 5 | 80 | 15 |
| 24 | <1 | 75 | 25 |
Note: The data in this table is hypothetical and for illustrative purposes, based on the metabolic fate of a similar long-chain aldehyde. Actual results may vary depending on the cell type and experimental conditions.
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for the stable isotope labeling of this compound for metabolic studies is depicted below.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Long-Chain Aldehyde Analysis
Welcome to the technical support center for long-chain aldehyde analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experimental workflows. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues in your analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of long-chain aldehydes?
The analysis of long-chain fatty aldehydes presents several analytical challenges. Due to their reactive carbonyl group, these molecules are often unstable in biological matrices. They can be quickly metabolized into fatty acids or alcohols, or they can react with amino groups in proteins and lipids to form Schiff bases.[1][2] This reactivity can lead to sample loss and inaccurate quantification. Furthermore, long-chain aldehydes are typically present at low concentrations in biological samples, making their detection difficult without sensitive analytical methods. In gas chromatography (GC) analysis, they can also co-elute with other lipid molecules like fatty acid methyl esters, complicating their identification and quantification.[3][4]
Q2: Why is derivatization necessary for long-chain aldehyde analysis?
Derivatization is a critical step in most analytical methods for long-chain aldehydes for several reasons:
-
Improved Stability: Derivatization converts the reactive aldehyde group into a more stable functional group, preventing degradation or unwanted reactions during sample preparation and analysis.[5]
-
Enhanced Chromatographic Performance: In gas chromatography (GC), derivatization can increase the volatility and thermal stability of the aldehydes, leading to better peak shapes and resolution.[6] For liquid chromatography (LC), it can improve retention and separation on reversed-phase columns.[7]
-
Increased Detection Sensitivity: Many derivatizing agents are designed to enhance the response of the analyte in the detector. For example, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is used in GC with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) to significantly improve sensitivity.[1][6] In LC-MS, derivatization can introduce a readily ionizable group to enhance signal intensity.[7][8]
Q3: Which derivatization agent should I choose for my application?
The choice of derivatization agent depends on the analytical technique you are using (GC or LC) and the specific requirements of your assay. The following table summarizes some common derivatization agents and their applications:
| Derivatization Agent | Analytical Technique | Advantages | Considerations |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS, GC-ECD | High sensitivity, forms stable oxime derivatives.[1][6] | Reaction time can be long for some dicarbonyls.[9] |
| 2,4-Dinitrophenylhydrazine (DNPH) | LC-UV, LC-MS | Well-established method, derivatives are UV-active. | Can have issues with decomposition at elevated temperatures.[6] |
| Girard's Reagents (T and P) | LC-MS | Introduce a charged group for enhanced ESI ionization.[7] | May require specific pH conditions for optimal reaction. |
| p-Toluenesulfonylhydrazine (TSH) | LC-MS | Enables rapid derivatization and is suitable for a wide range of carbonyls.[10] | Requires optimization of reaction conditions. |
| D-cysteine | LC-MS/MS | Simple and rapid derivatization at neutral pH.[11] | Specific to aldehydes, forming thiazolidine derivatives.[11] |
Q4: How can I accurately quantify long-chain aldehydes in my samples?
For accurate quantification, especially in complex biological matrices, the use of a stable isotope-labeled internal standard in a stable isotope dilution (SID) mass spectrometry method is highly recommended.[12] This approach involves adding a known amount of an isotopically heavy version of the aldehyde of interest to the sample at the beginning of the sample preparation process. The internal standard co-elutes with the native analyte and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio corrects for sample loss during preparation and for matrix effects that can suppress or enhance the analyte signal.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of long-chain aldehydes.
Problem 1: Low or No Signal for My Aldehyde Peaks
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | Ensure proper sample handling and storage. Minimize freeze-thaw cycles. Consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample extraction. |
| Incomplete Derivatization | Optimize derivatization conditions: check the pH, temperature, reaction time, and reagent concentration.[9] Ensure the derivatization agent is not degraded. |
| Poor Extraction Recovery | Evaluate your extraction solvent and method. For biological fluids, a liquid-liquid extraction with a solvent like hexane or a solid-phase extraction (SPE) may be necessary. |
| Instrumental Issues (GC/MS) | Check for leaks in the GC inlet.[13] Ensure the injector temperature is appropriate for the derivatized aldehydes. Clean the MS source if it is contaminated.[14] |
| Instrumental Issues (LC/MS) | Optimize MS source parameters (e.g., spray voltage, gas flows, and temperature). Ensure the mobile phase is compatible with good ionization of your derivatized aldehydes. |
Problem 2: Poor Peak Shape (Tailing or Fronting) in GC Analysis
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | Deactivate the inlet liner with a silylating agent or use a pre-deactivated liner. Use an inert column.[13] |
| Column Contamination | Bake out the column at a high temperature (within the column's limits).[13] If the contamination is severe, trim the first few centimeters of the column or replace it. |
| Improper Injection Technique | For splitless injections, ensure the initial oven temperature is low enough to allow for solvent focusing.[13] |
| Co-elution with Interfering Compounds | Adjust the GC temperature program to improve separation. Confirm peak identity using mass spectrometry. Be aware of potential co-elution with fatty acid methyl esters.[3][4] |
Problem 3: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents. Run a blank analysis of your solvents and reagents to check for contamination. |
| Sample Matrix Effects | Improve your sample cleanup procedure. Use solid-phase extraction (SPE) to remove interfering compounds.[15][16] |
| Carryover from Previous Injections | Run several blank injections after a high-concentration sample. Clean the injection port and syringe. |
| GC Septum Bleed | Use a high-quality, low-bleed septum. Condition new septa before use. |
Experimental Protocols
Protocol 1: PFBHA Derivatization for GC-MS Analysis
This protocol is adapted for the derivatization of long-chain aldehydes in a lipid extract.
-
Sample Preparation: Evaporate the lipid extract to dryness under a stream of nitrogen.
-
Derivatization Reaction:
-
Add 100 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine to the dried extract.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
-
Extraction of Derivatives:
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the reaction mixture.
-
Vortex for 1 minute and then centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the PFBHA-oxime derivatives to a clean vial.
-
-
Analysis: Inject an aliquot of the hexane extract into the GC-MS system.
Protocol 2: DNPH Derivatization for LC-MS Analysis
This protocol is suitable for the derivatization of aldehydes in aqueous samples or extracts.
-
Sample Preparation: If the sample contains proteins, perform a deproteinization step (e.g., with acetonitrile or trichloroacetic acid) and centrifuge.[17]
-
Derivatization Reaction:
-
To 500 µL of the sample (or standard solution), add 500 µL of a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile and a small amount of acid catalyst (e.g., sulfuric acid). The exact concentration of DNPH and acid should be optimized.
-
Incubate the mixture at room temperature for 1-2 hours, protected from light.
-
-
Sample Cleanup (if necessary): The derivatized sample can be passed through a C18 solid-phase extraction (SPE) cartridge to concentrate the derivatives and remove interferences. Elute the derivatives with acetonitrile.
-
Analysis: Inject an aliquot of the derivatized sample into the LC-MS system.
Visualized Workflows
Caption: General workflow for long-chain aldehyde analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry of fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 4. scirp.org [scirp.org]
- 5. commons.und.edu [commons.und.edu]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 7. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Integrated quantification and identification of aldehydes and ketones in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Chromatographic Analysis of 2-Tridecylheptadecanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of 2-Tridecylheptadecanal in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended chromatographic techniques for analyzing this compound?
For the analysis of a long-chain aldehyde like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable techniques. However, due to the low volatility of this large molecule, derivatization is highly recommended for both methods to improve peak shape and detection.
-
Gas Chromatography (GC): GC coupled with a Mass Spectrometer (MS) is a powerful tool for the analysis of long-chain aldehydes.[1][2] Derivatization is often necessary to increase the volatility and thermal stability of the analyte.[1][3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for aldehyde analysis.[4][5][6][7] Derivatization is required to introduce a chromophore for UV detection and to improve the chromatographic behavior of the molecule.[4][5][8]
Q2: Why is derivatization necessary for analyzing this compound, and what are the recommended reagents?
Derivatization is a crucial step in the analysis of aldehydes for several reasons: it can increase the volatility and stability of the compound for GC analysis and can add a UV-active or fluorescent tag for HPLC detection, which significantly improves sensitivity.[8][9]
-
For GC Analysis: A common derivatization reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1][2] This reagent reacts with the aldehyde to form a stable oxime derivative that is more volatile and provides excellent sensitivity for electron capture detection (ECD) or mass spectrometry.[1]
-
For HPLC Analysis: The most widely used derivatization reagent is 2,4-dinitrophenylhydrazine (DNPH).[4][5][6][7] It reacts with aldehydes to form DNPH-hydrazones, which are stable and have a strong UV absorbance, making them easily detectable.[4][5]
Q3: What are the key factors that influence peak resolution in chromatography?
Three primary factors govern the resolution of chromatographic peaks:
-
Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency, often indicated by a larger number of theoretical plates, leads to sharper peaks and better resolution.[10][11] It is influenced by column length and the particle size of the stationary phase.[11]
-
Selectivity (α): This is a measure of the separation between the peak maxima of two adjacent components. It is influenced by the chemical properties of the stationary phase and the mobile phase composition.[11]
-
Retention Factor (k): This describes how long a compound is retained on the column. Optimizing the retention factor can improve resolution.[11]
Troubleshooting Guide: Improving Peak Resolution of this compound
This guide addresses common issues encountered during the chromatographic analysis of this compound and provides systematic solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Active Sites on the Column | For GC, use a deactivated column and liner. For HPLC, ensure the use of a high-quality, end-capped column.[4] Consider adding a small amount of a competing base to the mobile phase in HPLC if tailing is observed with basic compounds. |
| Column Overload | Reduce the sample concentration or injection volume.[12] |
| Inappropriate Solvent for Sample Dissolution | Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase strength in HPLC.[13] For GC, ensure the solvent is appropriate for the injection technique. |
| Dead Volume in the System | Check all fittings and connections for proper installation to minimize dead volume. For GC, ensure the column is installed correctly in the injector and detector.[10] |
Issue 2: Co-elution or Insufficient Separation of Peaks
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition (HPLC) | Adjust the organic-to-aqueous ratio in the mobile phase. For reversed-phase HPLC, decreasing the percentage of the organic solvent will increase retention and may improve resolution.[14][15] Consider changing the organic solvent (e.g., from acetonitrile to methanol) to alter selectivity.[14] |
| Inappropriate Temperature Program (GC) | Lower the initial oven temperature to increase the interaction of the analyte with the stationary phase.[16] Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks. |
| Incorrect Column Choice | For HPLC, try a column with a different stationary phase (e.g., C30 instead of C18 for non-polar compounds) or a smaller particle size to increase efficiency.[14] For GC, select a column with a different polarity.[16] |
| Suboptimal Flow Rate | Optimize the flow rate of the mobile phase (HPLC) or carrier gas (GC). A lower flow rate can sometimes improve resolution, but it will also increase the analysis time.[16][17] |
Experimental Protocols
Protocol 1: Derivatization of this compound with DNPH for HPLC Analysis
-
Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a small amount of acid catalyst (e.g., hydrochloric acid).
-
Sample Reaction: Mix a known amount of the sample containing this compound with the DNPH solution.
-
Incubation: Allow the reaction to proceed in a sealed vial at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 1-2 hours) to ensure complete derivatization.
-
Sample Preparation for Injection: After cooling, the sample can be directly injected or may require further extraction and concentration steps depending on the sample matrix.[5][6]
Protocol 2: Derivatization of this compound with PFBHA for GC-MS Analysis
-
Reagent Preparation: Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer (e.g., Tris-HCl).[1]
-
Sample Reaction: Add the PFBHA solution to the sample containing this compound.
-
Incubation: Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to form the oxime derivative.[18]
-
Extraction: After cooling, extract the derivative into an organic solvent such as hexane or dichloromethane.
-
Analysis: Inject the organic extract into the GC-MS system.
Data Presentation
Table 1: Suggested Starting Parameters for Chromatographic Analysis of Derivatized this compound
| Parameter | HPLC-UV (DNPH Derivative) | GC-MS (PFBHA Derivative) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Injection Volume | 10-20 µL | 1 µL (Splitless) |
| Temperature | 30-40°C | Initial: 100°C, Ramp: 10°C/min to 300°C |
| Detector | UV at 360 nm | Mass Spectrometer (Scan mode) |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Factors affecting chromatographic resolution.
References
- 1. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. waters.com [waters.com]
- 5. auroraprosci.com [auroraprosci.com]
- 6. epa.gov [epa.gov]
- 7. repositorio.ufba.br [repositorio.ufba.br]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 13. halocolumns.com [halocolumns.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromtech.com [chromtech.com]
- 16. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
Minimizing sample degradation of 2-Tridecylheptadecanal during preparation
Technical Support Center: 2-Tridecylheptadecanal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize sample degradation of this compound during preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, as a long-chain aliphatic aldehyde, is susceptible to several degradation pathways that can compromise sample integrity. The primary routes of degradation include:
-
Oxidation: The aldehyde functional group is easily oxidized to a carboxylic acid, especially when exposed to atmospheric oxygen. This process can be accelerated by light and heat.
-
Polymerization and Autocondensation: Aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic catalysts, leading to the formation of higher molecular weight oligomers and polymers.[1]
-
Cannizzaro and Tishchenko Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, a disproportionation to an alcohol and a carboxylic acid. The Tishchenko reaction, catalyzed by alkoxides, results in the formation of an ester from two aldehyde molecules.[2]
To mitigate these degradation pathways, it is crucial to handle and store this compound under controlled conditions, as detailed in the troubleshooting guide below.
Q2: What is the recommended procedure for storing this compound?
A2: Proper storage is critical to maintaining the stability of this compound. The following conditions are recommended:
-
Temperature: Store at low temperatures, ideally between 2-8°C for short-term storage and at -20°C to -80°C for long-term storage.[3][4]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3][5] Air-sensitive compounds should have their containers flushed with an inert gas before sealing.
-
Container: Use tightly sealed amber glass vials to protect the sample from light and air.[5] Ensure containers are kept upright to prevent leakage.[3]
Q3: Which solvents are recommended for dissolving this compound?
A3: For analytical purposes such as LC-MS, it is essential to use high-purity, LC-MS grade solvents.[5] Common solvents for lipid aldehydes include:
-
Acetonitrile
-
Methanol
-
Chloroform
-
Hexane
-
Ethyl acetate
The choice of solvent will depend on the specific analytical method and subsequent steps. For instance, stock solutions for LC-MS/MS method development are often prepared in acetonitrile.[6] It is crucial that the sample is dissolved in a solvent that is compatible with the mobile phase of the liquid chromatography system.[7]
Q4: How can I prevent oxidation during sample preparation?
A4: Oxidation is a primary concern for aldehydes. To minimize oxidation:
-
Use Antioxidants: The addition of an antioxidant such as butylated hydroxytoluene (BHT) to solvents during extraction can help prevent lipid oxidation.[5] A typical concentration is 10 µM BHT in the extraction solvent.
-
Inert Atmosphere: Perform sample preparation steps under a stream of inert gas like argon or nitrogen whenever possible.[5] Flush sample tubes with inert gas before sealing.
-
Low Temperature: Keep samples on ice during preparation to reduce the rate of oxidative reactions.[5]
-
Minimize Exposure: Avoid prolonged exposure of the sample to air and light.
Q5: What is derivatization and why is it useful for analyzing this compound?
A5: Derivatization is a chemical modification of the analyte to make it more suitable for analysis. For aldehydes, which can be unstable and difficult to analyze directly, derivatization can significantly improve stability and detection. A common method for aldehyde analysis by LC-MS/MS is derivatization with Girard's Reagent T (GirT). This reaction converts the aldehyde into a more stable, charged derivative that is more readily detected by mass spectrometry.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal in LC-MS analysis | Sample degradation due to oxidation. | Prepare fresh samples, ensuring the use of antioxidants like BHT in extraction solvents and working under an inert atmosphere.[5] Store stock solutions and samples at -20°C or lower. |
| Sample degradation due to polymerization. | Add a stabilizer like triethanolamine (10-100 ppm) to the sample if compatible with your downstream analysis.[8] | |
| Insufficient sample concentration. | Concentrate the sample by evaporating the solvent under a stream of nitrogen.[7][9] | |
| Poor peak shape or multiple peaks for a single analyte | On-column degradation or interaction. | Consider derivatization with GirT to improve the stability and chromatographic behavior of the aldehyde.[6] |
| Presence of impurities from the sample matrix. | Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances.[10] | |
| Inconsistent results between replicates | Incomplete sample homogenization. | If working with tissue or other solid samples, ensure thorough homogenization to achieve a uniform mixture before extraction.[7] |
| Variable sample degradation between preparations. | Standardize all sample preparation steps, including incubation times, temperatures, and exposure to air and light. | |
| Formation of a precipitate in the sample vial | Poor solubility in the chosen solvent. | Ensure the solvent is appropriate for a long-chain aldehyde. If necessary, try a solvent mixture (e.g., chloroform:methanol 1:1 v/v).[10] |
| Sample concentration is too high. | Dilute the sample to a concentration range suitable for LC-MS analysis, typically 10-100 µg/mL.[7] |
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS Analysis
This protocol outlines a general procedure for preparing this compound for LC-MS analysis, incorporating best practices to minimize degradation.
-
Sample Homogenization (for tissue samples):
-
Lipid Extraction:
-
Solvent Evaporation and Reconstitution:
Protocol 2: Derivatization with Girard's Reagent T (GirT)
This protocol is for the derivatization of this compound to enhance its stability and detection in LC-MS/MS analysis.[6]
-
Reagent Preparation:
-
Prepare a 12 mM solution of GirT in acetonitrile.
-
Acidify the GirT solution with formic acid.
-
-
Derivatization Reaction:
-
To 100 µL of the reconstituted lipid extract (from Protocol 1), add 100 µL of the acidified 12 mM GirT solution.
-
Allow the reaction to proceed for at least 2 hours at room temperature.
-
-
Sample Finalization:
-
Dry the sample completely under a steady stream of nitrogen gas.
-
Reconstitute the derivatized sample in 300 µL of water:methanol (98:2, v/v).
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for minimizing this compound degradation.
Caption: Primary degradation pathways for this compound.
References
- 1. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 2. WO2023175065A1 - Stabilization of aldehydes and/or an alcohols - Google Patents [patents.google.com]
- 3. wcu.edu [wcu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 6. fortunejournals.com [fortunejournals.com]
- 7. youtube.com [youtube.com]
- 8. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 9. epa.gov [epa.gov]
- 10. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 2-Tridecylheptadecanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-tridecylheptadecanal.
Troubleshooting Guides
Issue 1: Poor Sensitivity and Inconsistent Quantification
Question: My signal for this compound is low and varies significantly between injections. What could be the cause and how can I troubleshoot this?
Answer:
Low and variable signal intensity for this compound is a common issue often linked to matrix effects, where other components in the sample interfere with the ionization of the target analyte.[1][2][3][4][5] Here’s a step-by-step guide to troubleshoot this problem:
1. Assess for Matrix Effects:
-
Post-Column Infusion: This is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram.
-
Protocol: Infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
-
-
Post-Extraction Spike: This quantitative approach helps to determine the extent of the matrix effect.
-
Protocol: Compare the peak area of this compound in a neat solution to the peak area of the analyte spiked into an extracted blank matrix at the same concentration. A significant difference indicates a matrix effect.
-
2. Optimize Sample Preparation:
The goal is to remove interfering matrix components, particularly phospholipids, which are a major cause of ion suppression in biological samples.[6]
-
Liquid-Liquid Extraction (LLE):
-
Folch Method: A common method using a chloroform:methanol (2:1, v/v) mixture to extract lipids.
-
Bligh & Dyer Method: Uses a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.
-
Methyl-tert-butyl ether (MTBE) Extraction: A safer alternative to chloroform-based methods.
-
-
Solid-Phase Extraction (SPE):
-
Utilize SPE cartridges that retain lipids while allowing interfering substances to be washed away. Reversed-phase (C18) or specific phospholipid removal cartridges can be effective.
-
-
Protein Precipitation (PPT):
-
While simple, PPT with acetonitrile or methanol is often insufficient to remove all matrix interferences, especially phospholipids. It is best used in combination with other cleanup steps.
-
3. Employ an Internal Standard:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects. A SIL internal standard for this compound is not readily commercially available. Therefore, a structural analog may be necessary.
-
Structural Analog Internal Standard: Choose a compound with similar chemical properties and chromatographic behavior to this compound. It's crucial to validate that the analog effectively compensates for matrix effects.
4. Chromatographic Separation:
-
Optimize your LC method to separate this compound from co-eluting matrix components. This may involve adjusting the gradient, flow rate, or using a different column chemistry.
5. Consider Derivatization:
-
Long-chain aldehydes like this compound can have poor ionization efficiency. Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) or Girard's reagent T can improve ionization and chromatographic retention.[7][8][9]
Issue 2: Unexpected Peaks or High Background Noise
Question: I'm observing unexpected peaks and a high background in my chromatograms when analyzing this compound. How can I identify the source and clean up my analysis?
Answer:
High background and extraneous peaks can originate from the sample matrix, solvents, or the analytical system itself.
1. Identify the Source of Contamination:
-
Blank Injections: Run a series of blank injections (solvent only, extraction solvent, and extracted blank matrix) to pinpoint the source of the background noise.
-
Mass Spectrometry (MS) Scan: Perform a full scan MS analysis of the background to identify the m/z of the interfering ions. Common contaminants in lipidomics include plasticizers (e.g., phthalates) and polymers from lab consumables.
2. Improve Sample Cleanup:
-
Refer to the sample preparation optimization steps in Issue 1 . A more rigorous cleanup method like SPE is often necessary to remove a broader range of interferences compared to simple protein precipitation.
3. System Cleaning:
-
If the contamination persists in solvent blanks, it indicates a contaminated LC-MS system.
-
Flush the LC system with a series of strong solvents (e.g., isopropanol, acetonitrile, methanol, water).
-
Clean the ion source components (e.g., capillary, cone) according to the manufacturer's instructions.
-
4. Check Solvents and Reagents:
-
Use high-purity, LC-MS grade solvents and reagents to minimize background contamination.
FAQs
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[5] For this compound, which is often analyzed in complex biological matrices like plasma or tissue homogenates, matrix components such as phospholipids, salts, and other endogenous molecules can suppress or enhance its signal in the mass spectrometer. This leads to inaccurate and imprecise quantification.[3] Ion suppression is more common and results in a lower-than-expected signal, while ion enhancement leads to a higher signal.
Q2: What is the expected mass fragmentation pattern for this compound?
-
α-cleavage: The bond between the carbonyl carbon and the adjacent carbon is cleaved, leading to the loss of an alkyl radical. This results in a prominent acylium ion.
-
β-cleavage: Cleavage of the bond between the alpha and beta carbons.
-
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the loss of a neutral alkene molecule.
-
Loss of Water: Dehydration can occur, leading to a peak at [M-18]+.
Understanding these fragmentation patterns is crucial for setting up MRM (Multiple Reaction Monitoring) transitions for quantification and for troubleshooting unexpected fragmentation.
Q3: Is a stable isotope-labeled internal standard available for this compound?
Q4: What are the key validation parameters to consider for a quantitative LC-MS/MS method for this compound?
A4: A robust quantitative method for this compound should be validated for the following parameters according to regulatory guidelines (e.g., FDA, EMA):
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: As discussed previously, this must be thoroughly investigated.
-
Stability: Stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
Data Presentation
The following table summarizes hypothetical quantitative data illustrating the impact of different sample preparation methods on the matrix effect for this compound quantification.
| Sample Preparation Method | Analyte Peak Area (Spiked Post-Extraction) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 45,000 | -55% (Suppression) |
| Liquid-Liquid Extraction (Folch) | 75,000 | -25% (Suppression) |
| Solid-Phase Extraction (C18) | 92,000 | -8% (Suppression) |
| Phospholipid Removal Plate | 98,000 | -2% (Suppression) |
| Neat Solution (Reference) | 100,000 | N/A |
Matrix Effect (%) is calculated as: ((Peak Area in Matrix - Peak Area in Neat Solution) / Peak Area in Neat Solution) * 100
Experimental Protocols
Protocol 1: Sample Preparation using a Phospholipid Removal Plate
This protocol is recommended for complex matrices like plasma or serum to minimize matrix effects.
-
Protein Precipitation:
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Phospholipid Removal:
-
Transfer the supernatant from the previous step to the wells of a phospholipid removal plate.
-
Elute the sample through the plate into a clean collection plate using a vacuum manifold or by centrifugation.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualization
References
- 1. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. providiongroup.com [providiongroup.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. fortunejournals.com [fortunejournals.com]
- 8. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. whitman.edu [whitman.edu]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Ionization Sources for 2-Tridecylheptadecanal Mass Spectrometry
Disclaimer: 2-Tridecylheptadecanal is a highly specific, large branched-chain aldehyde. As such, literature directly pertaining to its mass spectrometric behavior is scarce. The following troubleshooting guides, FAQs, and protocols are based on established principles for the analysis of long-chain aldehydes and large, non-polar lipids.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the mass spectrometry analysis of this compound.
Q1: I am not seeing any signal for my compound. What are the likely causes?
A1: A lack of signal for a large, non-polar molecule like this compound is often related to poor ionization efficiency or issues with sample introduction.
-
Ionization Technique: Electrospray ionization (ESI) is often suboptimal for non-polar compounds. Atmospheric Pressure Chemical Ionization (APCI) is generally more effective for such molecules.[1] If you are using ESI, consider switching to an APCI source if available.
-
ESI Optimization: If ESI is the only option, you may need to promote adduct formation to enhance ionization. The aldehyde functional group is not easily protonated or deprotonated.
-
Positive Mode: Add low concentrations (e.g., 1-5 mM) of ammonium acetate or sodium acetate to your mobile phase to encourage the formation of [M+NH4]+ or [M+Na]+ adducts.
-
Negative Mode: While less common for aldehydes, you can try adding a source of chloride or acetate to form [M+Cl]- or [M+CH3COO]- adducts.
-
-
Sample Preparation: Ensure your compound is fully dissolved in a solvent compatible with your mobile phase. Precipitation in the LC tubing or at the injector can lead to a complete loss of signal.
-
Instrumental Issues: Verify basic instrument functionality. Check for leaks, ensure the spray is stable, and confirm that the mass spectrometer is properly tuned and calibrated.[2]
Q2: My signal is very low and noisy. How can I improve the signal-to-noise ratio?
A2: A low signal-to-noise (S/N) ratio can be addressed by optimizing both the chromatography and the ionization source parameters.
-
Source Parameters: Systematically optimize the ionization source settings. For ESI, this includes capillary voltage, source temperature, and nebulizer/drying gas flow rates. For APCI, the vaporizer temperature and corona discharge current are critical.
-
Mobile Phase: The composition of the mobile phase can significantly impact ionization efficiency. For ESI, ensure the solvents can support a stable spray and that any additives are at an optimal concentration.
-
Sample Concentration: If the concentration is too low, the signal may be indistinguishable from the background noise. Conversely, a very high concentration can lead to ion suppression. Analyze a dilution series to find the optimal concentration range.
-
Sample Cleanup: Biological matrices can cause significant ion suppression.[2] Employ a sample cleanup procedure like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
Q3: I am seeing many peaks in my mass spectrum, and the molecular ion is weak or absent. What is happening?
A3: This is likely due to in-source fragmentation, where the molecule breaks apart in the ionization source before it can be detected. Aldehydes can be susceptible to fragmentation.[3][4]
-
Reduce Source Energy: The primary way to reduce in-source fragmentation is to use "softer" ionization conditions.
-
ESI: Lower the capillary voltage and cone/fragmentor voltage. Reduce the source temperature.
-
APCI: Lower the vaporizer temperature.
-
-
Common Fragments: Familiarize yourself with potential fragmentation patterns for long-chain aldehydes. This can help you identify if the peaks you are seeing are related to your compound. Common neutral losses include water (M-18), ethylene (M-28), and the aldehyde group (M-29).[3][4][5] Alpha-cleavage next to the carbonyl group is also common.[6]
Q4: My chromatographic peak shape is poor (tailing or broad). How can I fix this?
A4: Poor peak shape is typically a chromatographic issue, though it can be exacerbated by the mass spectrometer interface.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
-
Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Try injecting a lower concentration.
-
Secondary Interactions: The aldehyde group may have secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate if using a silica-based column, though this is less of a concern for aldehydes than for acidic or basic compounds.
-
System Issues: Check for blockages in the column or tubing, and ensure all fittings are secure and free of dead volume.
Ionization Source Selection: ESI vs. APCI
Choosing the correct ionization source is critical for the successful analysis of this compound.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ions are formed from charged droplets in a high electric field. Best for polar and ionizable compounds.[1] | A corona discharge ionizes the mobile phase, which then transfers charge to the analyte via gas-phase reactions.[1] |
| Suitability | Generally poor for non-polar molecules. Requires the formation of adducts (e.g., [M+Na]+, [M+NH4]+) for ionization of this compound. | Well-suited for less polar, thermally stable compounds with molecular weights typically below 1500 Da.[1] Likely the better choice for this compound. |
| Pros | "Soft" ionization technique, often resulting in less fragmentation. | Tolerant of higher flow rates and less sensitive to matrix suppression than ESI. Efficiently ionizes non-polar compounds. |
| Cons | Can be prone to ion suppression. May not work at all for highly non-polar compounds without adduct formation. | Requires the analyte to be thermally stable, as it is vaporized at high temperatures. Can sometimes induce more fragmentation than ESI. |
| Optimization | Focus on optimizing capillary voltage, source temperature, gas flows, and mobile phase additives to promote stable adduct formation. | Focus on optimizing vaporizer temperature and corona discharge current to maximize the [M+H]+ ion while minimizing fragmentation. |
Experimental Protocols
Protocol 1: Sample Preparation and Initial Screening
-
Solvent Selection: Prepare a stock solution of this compound at 1 mg/mL in a solvent such as isopropanol or a 1:1 mixture of methanol:dichloromethane.
-
Working Solution: Dilute the stock solution to a working concentration of 1-10 µg/mL in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile:water).
-
Initial Screening: Perform direct infusions of the working solution using both ESI and APCI sources (if available) to quickly assess which technique provides a better signal for the molecular ion or its adducts.
-
For ESI: Infuse the sample in a mobile phase containing 5 mM ammonium acetate to screen for the [M+NH4]+ adduct in positive ion mode.
-
For APCI: Infuse the sample in a typical reversed-phase mobile phase (e.g., methanol/water) to screen for the [M+H]+ ion in positive ion mode.
-
Protocol 2: LC-MS Method Development
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 0.1% formic acid and 5 mM ammonium acetate.
-
Gradient: Start with a high percentage of mobile phase A and ramp up to 100% mobile phase B to ensure the elution of the highly non-polar analyte. A starting point could be 50% B, holding for 1 minute, then ramping to 100% B over 8 minutes and holding for 3 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C to improve peak shape and reduce viscosity.
-
-
Mass Spectrometry (Source Optimization):
-
Inject the sample repeatedly while systematically altering one source parameter at a time to find the optimal conditions.
-
ESI Parameters to Optimize: Capillary voltage, source temperature, nebulizer gas pressure, drying gas flow rate.
-
APCI Parameters to Optimize: Vaporizer temperature, sheath gas flow, auxiliary gas flow, corona discharge current.
-
Monitor the intensity of the target ion (e.g., [M+NH4]+ for ESI or [M+H]+ for APCI).
-
Quantitative Data Tables
The following tables are examples of how to present optimization data. The values are hypothetical and for illustrative purposes.
Table 1: Hypothetical Optimization of ESI Source Parameters for this compound ([M+NH4]+ Ion)
| Parameter | Setting 1 | Intensity | Setting 2 | Intensity | Setting 3 | Intensity |
| Capillary Voltage | 3.0 kV | 1.2e5 | 3.5 kV | 2.5e5 | 4.0 kV | 2.1e5 |
| Source Temperature | 120 °C | 1.8e5 | 150 °C | 2.4e5 | 180 °C | 1.5e5 |
| Nebulizer Gas | 30 psi | 1.5e5 | 40 psi | 2.5e5 | 50 psi | 2.2e5 |
Table 2: Potential In-Source Fragments of this compound (Molecular Formula: C30H60O, MW: 436.8)
| Fragmentation | Neutral Loss | Fragment m/z ([M-Loss]+) |
| Dehydration | H2O | 419.8 |
| Loss of Hydrogen Radical | H | 435.8 |
| Loss of Aldehyde Group | CHO | 407.8 |
| Alpha-Cleavage | C13H27• | 253.x |
| Alpha-Cleavage | C16H33• | 211.x |
| McLafferty Rearrangement | C28H56 | Not a primary fragment for this structure |
Visualizations
Experimental Workflow
Caption: Experimental workflow for optimizing the mass spectrometry analysis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common MS signal issues with this compound.
Ionization Mechanisms: ESI vs. APCI
Caption: Simplified comparison of ESI (adduct formation) and APCI (proton transfer) mechanisms.
References
- 1. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 2. masspec.scripps.edu [masspec.scripps.edu]
- 3. Fragmentation and mass spectra of Aldehydes - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 4. GCMS Section 6.11.4 [people.whitman.edu]
- 5. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
Preventing isomerization of 2-Tridecylheptadecanal during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 2-Tridecylheptadecanal during analysis.
Understanding Isomerization of this compound
This compound, a long-chain branched aldehyde, is susceptible to two primary forms of isomerization under analytical conditions:
-
Keto-Enol Tautomerism: This is a chemical equilibrium between the keto form (the aldehyde) and the enol form (an alcohol with a carbon-carbon double bond). This process is catalyzed by both acids and bases, leading to potential inaccuracies in quantification if not controlled.
-
Epimerization: As an α-branched aldehyde, this compound has a stereocenter at the carbon adjacent to the carbonyl group (the α-carbon). Under certain conditions, particularly basic environments, the configuration of this stereocenter can change, leading to the formation of its epimer. This is a critical issue if the stereochemical integrity of the molecule is important for its biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the isomerization of this compound during analysis?
A1: The primary factors are pH, temperature, and the presence of certain reagents. Both acidic and basic conditions can catalyze keto-enol tautomerism. Basic conditions, in particular, can promote epimerization at the α-carbon. Elevated temperatures, such as those used in GC injector ports, can also increase the rate of isomerization and degradation.
Q2: How can I prevent isomerization during sample preparation?
A2: To minimize isomerization, it is crucial to maintain a neutral pH during sample extraction and handling. Avoid strong acids and bases. Work at low temperatures (e.g., on ice) whenever possible. The most effective strategy is to derivatize the aldehyde group early in the workflow to protect it from isomerization.
Q3: What is derivatization and why is it important?
A3: Derivatization is a chemical reaction that converts the aldehyde into a more stable and easily analyzable derivative. For aldehydes, this typically involves reacting the carbonyl group to form a stable product. This is critical for preventing isomerization and improving chromatographic performance (e.g., volatility for GC, or UV absorbance for HPLC).
Q4: Which derivatization reagents are recommended for this compound?
A4: For Gas Chromatography (GC) analysis, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is highly recommended. It reacts with the aldehyde to form a stable oxime derivative that is volatile and highly sensitive for detection by electron capture detection (ECD) or mass spectrometry (MS). For High-Performance Liquid Chromatography (HPLC) analysis, 2,4-Dinitrophenylhydrazine (DNPH) is a common choice. It forms a colored hydrazone derivative that can be easily detected by UV-Vis detectors.
Q5: How can I separate the potential stereoisomers of this compound?
A5: Chiral chromatography is essential for separating enantiomers or epimers. For GC analysis, chiral capillary columns, often based on derivatized cyclodextrins, are used. For HPLC, chiral stationary phases (CSPs) are employed. The choice of the specific chiral column and mobile phase will require method development.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or multiple peaks for a single analyte | - Isomerization (keto-enol or epimerization) during analysis.- On-column degradation. | - Derivatize the sample prior to analysis to stabilize the aldehyde.- Optimize GC injector temperature: Use a lower temperature to prevent thermal degradation.- Check pH of sample and mobile phase: Ensure neutral conditions are maintained. |
| Inconsistent quantification results | - Incomplete derivatization.- Isomerization leading to multiple, unresolved peaks. | - Optimize derivatization conditions: Adjust reaction time, temperature, and reagent concentration (see protocols below).- Use an internal standard: This will help to correct for variations in derivatization efficiency and injection volume.- Ensure complete separation of isomers by optimizing the chiral chromatography method. |
| Loss of analyte during sample preparation | - Adsorption to glassware.- Volatility of the aldehyde. | - Use silanized glassware to minimize adsorption.- Keep samples cold and capped to reduce volatility.- Derivatize early in the sample preparation workflow. |
Experimental Protocols
Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis
This protocol is designed to form a stable PFBHA-oxime derivative of this compound, preventing isomerization and enhancing sensitivity for GC-MS analysis.
Materials:
-
Sample containing this compound
-
PFBHA hydrochloride solution (5 mg/mL in water)
-
Organic solvent (e.g., hexane or ethyl acetate), GC grade
-
Sodium sulfate, anhydrous
-
Phosphate buffer (pH 7.0)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a minimal amount of a suitable organic solvent.
-
Buffering: Add 500 µL of phosphate buffer (pH 7.0) to the sample solution in a microcentrifuge tube.
-
Derivatization: Add 100 µL of the PFBHA solution to the sample.
-
Reaction: Vortex the mixture vigorously for 1 minute and then incubate at room temperature (20-25°C) for 60 minutes.
-
Extraction: Add 500 µL of hexane (or ethyl acetate) and vortex for 1 minute to extract the PFBHA-oxime derivative.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous layers.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Chiral GC-MS Analysis of PFBHA-Derivatized this compound
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXsm or similar)
GC Conditions (starting point for optimization):
-
Injector Temperature: 250°C (minimize to prevent degradation)
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 5°C/minute to 280°C
-
Hold at 280°C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Sample pH | 6.5 - 7.5 | Minimizes both acid and base-catalyzed isomerization. |
| Derivatization Temperature | 20 - 40°C | Sufficient for reaction without promoting thermal degradation. |
| GC Injector Temperature | 250 - 280°C | Balances volatilization of the large derivative with minimizing thermal stress. |
| Storage Temperature | -20°C or lower | Ensures long-term stability of the analyte before and after derivatization. |
Visualizations
Caption: Isomerization pathways of this compound.
Caption: Recommended analytical workflow for this compound.
Caption: Troubleshooting decision tree for analysis issues.
Technical Support Center: Enhanced Sensitivity for Low-Level Detection of 2-Tridecylheptadecanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of 2-Tridecylheptadecanal.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting low levels of this compound?
A1: The primary challenges include its low volatility, potential for thermal degradation, and the complexity of biological matrices, which can cause significant matrix effects. Its non-polar nature can also lead to poor ionization efficiency in mass spectrometry without appropriate derivatization.
Q2: Which analytical techniques are most suitable for the sensitive detection of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry are the most effective techniques. For GC-MS, derivatization is crucial to improve volatility and detection sensitivity. For HPLC, derivatization to a fluorescent product can significantly enhance detection limits.
Q3: What is derivatization and why is it important for analyzing this compound?
A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For this compound, derivatization is critical to:
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Increase volatility and thermal stability for GC analysis.
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Introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC.
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Improve ionization efficiency for mass spectrometry, leading to lower detection limits.
Q4: What are the recommended storage conditions for samples containing this compound?
A4: To prevent degradation through oxidation or other reactions, samples should be stored at -80°C. It is advisable to flush the sample vials with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.[1]
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC inlet or column. 2. Column contamination. 3. Improper column installation. | 1. Use a deactivated inlet liner and a high-quality, low-bleed GC column. 2. Trim the first few centimeters of the column. 3. Ensure the column is installed correctly in the inlet and detector according to the manufacturer's instructions.[2][3][4] |
| Low Signal Intensity | 1. Inefficient derivatization. 2. Sample degradation in the inlet. 3. Matrix effects causing ion suppression. | 1. Optimize derivatization conditions (reagent concentration, temperature, and time). 2. Use a lower inlet temperature or a pulsed splitless injection. 3. Improve sample cleanup to remove interfering matrix components. |
| Irreproducible Results | 1. Inconsistent derivatization. 2. Sample instability. 3. Variability in manual injection technique. | 1. Ensure precise and consistent addition of derivatization reagent and internal standard. 2. Prepare samples fresh and analyze them promptly. 3. Use an autosampler for injections to ensure reproducibility. |
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Broad Peaks | 1. Column degradation. 2. Inappropriate mobile phase composition. 3. Sample solvent stronger than the mobile phase. | 1. Replace the column with a new one of the same type. 2. Ensure the mobile phase is correctly prepared and degassed. 3. Dissolve the sample in the initial mobile phase whenever possible. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use high-purity solvents and flush the system thoroughly. 2. Implement a robust needle wash protocol on the autosampler. |
| Fluctuating Retention Times | 1. Pump malfunction or leaks. 2. Inconsistent mobile phase composition. 3. Temperature fluctuations. | 1. Check for leaks in the pump and fittings. 2. Premix the mobile phase to ensure consistency. 3. Use a column oven to maintain a stable temperature. |
Quantitative Data Summary
The following table summarizes the reported limits of detection (LODs) for long-chain aldehydes using different derivatization and detection methods. While data for this compound is not specifically available, these values for similar aldehydes provide a useful reference.
| Analyte Class | Derivatization Reagent | Analytical Method | Limit of Detection (LOD) |
| Long-Chain Aldehydes | Pentafluorobenzylhydroxylamine (PFBHA) | GC-MS (NICI) | 0.5 pmol[5] |
| Volatile Aldehydes | Pentafluorobenzylhydroxylamine (PFBHA) | HS-SPME-GC-MS | 0.005 - 0.006 nmol/L[2] |
| Aldehydes | 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV | 0.79 - 0.80 nmol/L[2] |
| Aldehydes | 1,3,5,7-tetramethyl-8-aminozide-difluoroboradiaza-s-indacence (BODIPY-aminozide) | HPLC-Fluorescence | Not specified, but suitable for trace analysis[2] |
Experimental Protocols
Detailed Protocol for GC-MS Analysis of this compound using PFBHA Derivatization
This protocol is adapted from methods for the analysis of long-chain aldehydes.[3][6]
1. Sample Preparation (Lipid Extraction):
-
Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., toluene).
-
Add an internal standard (e.g., a deuterated long-chain aldehyde).
-
Add a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine.
-
Incubate the mixture at 60°C for 30 minutes.
-
After cooling, add hexane and water to partition the derivatives.
-
Collect the upper hexane layer containing the PFBHA-oxime derivatives.
3. GC-MS Analysis:
-
GC Column: A low-polarity column such as a DB-5ms or equivalent is recommended.
-
Injection: Use a splitless injection mode to maximize sensitivity.
-
Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a high final temperature (e.g., 300°C) to elute the high molecular weight derivatives.
-
Mass Spectrometry: Operate the mass spectrometer in Negative Chemical Ionization (NICI) mode for the highest sensitivity with PFBHA derivatives. Monitor for the characteristic [M-HF]⁻ ion of the this compound-PFBHA oxime.
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
General Metabolic Pathway of Long-Chain Fatty Aldehydes
While a specific signaling pathway for this compound is not well-defined, it is known to be involved in the general metabolism of long-chain fatty aldehydes. These aldehydes are intermediates in the conversion between fatty acids and fatty alcohols and can be generated from the breakdown of complex lipids like plasmalogens.[1][7]
Caption: General metabolic pathways involving long-chain fatty aldehydes.
References
- 1. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with co-eluting interferences in 2-Tridecylheptadecanal analysis
Welcome to the Technical Support Center for the analysis of 2-Tridecylheptadecanal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic analysis of this long-chain branched aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the analysis of this compound?
Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent and effective technique for the analysis of long-chain aldehydes like this compound. This method offers high sensitivity and the ability to identify and quantify the analyte even in complex matrices. Due to the low volatility of such large molecules, derivatization is a critical step prior to GC-MS analysis.
Q2: Why is derivatization necessary for the analysis of this compound?
Derivatization is essential for the successful analysis of long-chain aldehydes for several reasons:
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Increased Volatility: It converts the relatively non-volatile aldehyde into a more volatile derivative that is suitable for gas chromatography.
-
Improved Thermal Stability: It enhances the stability of the molecule at the high temperatures used in the GC injector and column.
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Enhanced Chromatographic Performance: Derivatization often leads to sharper, more symmetrical peaks, improving resolution and quantification.
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Increased Sensitivity: Certain derivatizing agents can introduce moieties that enhance the ionization efficiency in the mass spectrometer, leading to better sensitivity.
Q3: What are the recommended derivatization reagents for this compound?
A highly recommended derivatizing agent for long-chain aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). PFBHA reacts with the aldehyde to form a stable PFB-oxime derivative. This derivative is not only more volatile but also provides excellent sensitivity in electron capture negative ionization (ECNI) mass spectrometry. Another option is the formation of dimethylacetal (DMA) derivatives.
Q4: What are the typical mass spectral fragmentation patterns for a C30 branched aldehyde?
While a specific mass spectrum for this compound is not available, the fragmentation of a long-chain branched aldehyde in electron ionization (EI) mass spectrometry is expected to follow general principles. Key fragmentation pathways include:
-
α-cleavage: Breakage of the bond adjacent to the carbonyl group.
-
β-cleavage: Fission of the bond at the second carbon from the carbonyl group.
-
McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, leading to the formation of a radical cation and a neutral alkene.[1][2][3]
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Loss of water (M-18): A common fragmentation pathway for straight-chain aldehydes.[4]
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Loss of ethylene (M-28): Another characteristic loss for straight-chain aldehydes.[4]
-
Characteristic ions for long-chain aldehydes: A base peak at m/z 82 and a series of ions at 68 + 14n have been reported for long-chain aldehydes.[5][6]
A hypothetical summary of key mass-to-charge ratios for a derivatized C30 branched aldehyde is presented in the table below.
| Hypothetical m/z | Interpretation | Citation |
| M+ | Molecular ion peak (may be weak) | [3] |
| M-1 | Loss of a hydrogen atom from the aldehyde group | [4] |
| M-18 | Loss of a water molecule | [4] |
| M-29 | Loss of an ethyl group (from β-cleavage) | [3] |
| M-43 | Loss of a propyl group (from cleavage further down the chain) | [7] |
| 43 | Acylium ion from α-cleavage | [1] |
| 58 | McLafferty rearrangement product | [1] |
| 82 | Base peak for long-chain aldehydes | [5][6] |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Active sites in the GC system: The aldehyde or its derivative may be interacting with active sites in the injector liner, column, or detector.
-
Improper derivatization: Incomplete derivatization can leave behind the more polar, underivatized aldehyde, which is prone to tailing.
-
Column overload: Injecting too much sample can lead to peak fronting.
-
Incompatible solvent: The injection solvent may not be compatible with the stationary phase of the GC column.
Troubleshooting Steps:
-
Check for System Activity:
-
Protocol: Deactivate the injector liner with a silylating agent. Use a fresh, high-quality liner. Condition the GC column according to the manufacturer's instructions to remove any active sites.
-
-
Optimize Derivatization:
-
Protocol: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration. A typical PFBHA derivatization involves incubating the sample with the reagent at 60-80°C for 30-60 minutes.
-
-
Adjust Injection Volume:
-
Protocol: Reduce the injection volume or dilute the sample to avoid overloading the column.
-
-
Evaluate Solvent:
-
Protocol: Ensure the sample is dissolved in a solvent that is compatible with the GC column's stationary phase. For non-polar columns, solvents like hexane or ethyl acetate are generally suitable.
-
Issue 2: Co-eluting Interference with this compound Peak
Possible Causes:
-
Matrix components: Other compounds in the sample matrix may have similar chromatographic properties to this compound. A common co-eluting interference for long-chain aldehydes are fatty acid methyl esters.[5][6]
-
Isomers: The synthesis of this compound may produce structural isomers that are difficult to separate.
-
Derivatization byproducts: The derivatization reaction itself can sometimes produce side products that elute close to the target analyte. PFBHA derivatization can form syn- and anti-isomers of the oxime, which may or may not be chromatographically resolved.
Troubleshooting Steps:
-
Confirm Co-elution with Mass Spectrometry:
-
Protocol: Examine the mass spectrum across the peak of interest. If the mass spectrum changes across the peak, it indicates the presence of more than one compound. Use extracted ion chromatograms (EICs) for unique ions of your target analyte and potential interferences to visualize the extent of co-elution.
-
-
Optimize Chromatographic Separation:
-
Protocol:
-
Change Temperature Program: Decrease the ramp rate of the oven temperature program to improve resolution.
-
Use a Different Column: Switch to a GC column with a different stationary phase chemistry (e.g., from a non-polar to a mid-polar column) to alter the selectivity of the separation.
-
-
-
Employ Advanced Chromatographic Techniques:
-
Protocol: For highly complex matrices where co-elution is persistent, consider using comprehensive two-dimensional gas chromatography (GCxGC). GCxGC utilizes two columns with different separation mechanisms, providing significantly higher resolving power.
-
-
Improve Sample Preparation:
-
Protocol: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective in fractionating the sample and isolating the aldehyde fraction.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-eluting interferences in the analysis of this compound.
Caption: Troubleshooting workflow for co-elution.
Experimental Protocols
Protocol 1: PFBHA Derivatization of this compound
Objective: To convert this compound into its PFB-oxime derivative for GC-MS analysis.
Materials:
-
Sample containing this compound
-
PFBHA hydrochloride solution (e.g., 10 mg/mL in a suitable solvent like pyridine or ethyl acetate)
-
Anhydrous sodium sulfate
-
Hexane (or other suitable organic solvent)
-
GC vials
Procedure:
-
To a dried sample extract, add 100 µL of the PFBHA solution.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane and 1 mL of water to the vial.
-
Vortex for 1 minute to extract the PFB-oxime derivative into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
Objective: To remove polar interferences from the sample matrix prior to derivatization and analysis.
Materials:
-
Silica-based SPE cartridge
-
Sample dissolved in a non-polar solvent (e.g., hexane)
-
Solvents for washing and elution (e.g., hexane, dichloromethane, ethyl acetate)
-
Collection tubes
Procedure:
-
Condition the SPE cartridge by passing a non-polar solvent (e.g., 5 mL of hexane) through it.
-
Load the sample (dissolved in a minimal amount of non-polar solvent) onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., 5 mL of hexane) to elute non-polar interferences.
-
Elute the aldehyde fraction with a solvent of intermediate polarity (e.g., a mixture of hexane and ethyl acetate). The exact solvent composition should be optimized for the specific sample matrix.
-
Collect the eluate containing this compound.
-
Evaporate the solvent under a gentle stream of nitrogen and proceed with derivatization (Protocol 1).
The following diagram illustrates the general workflow for sample preparation and analysis.
References
- 1. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 2. scribd.com [scribd.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. GCMS Section 6.11.4 [people.whitman.edu]
- 5. scirp.org [scirp.org]
- 6. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Best practices for storage and handling of 2-Tridecylheptadecanal standards
Technical Support Center: 2-Tridecylheptadecanal Standards
Frequently Asked Questions (FAQs)
Q1: How should I store this compound standards upon receipt?
Due to the lack of specific data, it is recommended to store this compound standards under the most conservative conditions to ensure stability. Long-chain aldehydes can be susceptible to oxidation and polymerization.
Recommended Storage Conditions (General Guidance)
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | -20°C or lower | To minimize degradation and potential side reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aldehyde functional group. |
| Light | Protect from light (amber vial) | To prevent light-induced degradation. |
| Container | Tightly sealed, appropriate chemical-resistant container | To prevent contamination and evaporation. |
Q2: What are the primary safety concerns when handling this compound?
While specific toxicity data is unavailable, general precautions for handling aldehydes should be followed. Aldehydes can be irritants and sensitizers.
General Safety Precautions
| Precaution | Details |
|---|---|
| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Contact | Avoid contact with skin, eyes, and clothing. |
| Inhalation | Avoid inhaling any fumes or aerosols. |
Q3: How should I prepare solutions of this compound?
The solubility of this compound is not documented. It is expected to be soluble in non-polar organic solvents. It is crucial to use high-purity, dry solvents to avoid degradation.
Solvent Recommendations (General Guidance)
| Solvent Type | Examples | Considerations |
|---|---|---|
| Non-polar aprotic | Hexane, Heptane | Good for initial solubilization. |
| Polar aprotic | Dichloromethane, Tetrahydrofuran (THF) | May also be effective. Ensure THF is free of peroxides. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Standard does not dissolve in chosen solvent. | Insufficient solvent polarity or insolubility. | Try a different solvent from the recommended list. Gentle warming and sonication may aid dissolution, but monitor for degradation. |
| Unexpected peaks appear in chromatogram. | Degradation of the standard (e.g., oxidation to carboxylic acid). | Prepare fresh solutions from the stock standard. Ensure the solvent is dry and degassed. Store stock solutions at low temperatures under an inert atmosphere. |
| Loss of signal intensity over time in prepared solutions. | Adsorption to container surfaces or gradual degradation. | Use silanized glassware or polypropylene vials. Prepare fresh dilutions daily from a stock solution. |
| Inconsistent analytical results. | Instability of the standard in solution or improper storage. | Re-evaluate storage conditions of both the neat standard and prepared solutions. Confirm the integrity of the neat standard if possible. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution (General Procedure)
-
Allow the vial containing the this compound standard to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Work under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket).
-
Weigh an appropriate amount of the standard into a volumetric flask.
-
Add a small amount of the chosen high-purity, dry solvent to dissolve the standard.
-
Once dissolved, dilute to the final volume with the solvent.
-
Mix thoroughly.
-
Transfer to a tightly sealed, amber glass vial, purge with an inert gas, and store at -20°C or below.
Visualizations
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Tridecylheptadecanal Quantification
For Researchers, Scientists, and Drug Development Professionals
The two principal analytical platforms for the quantification of long-chain aldehydes are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors. Both approaches typically involve a chemical derivatization step to enhance the analyte's properties for analysis.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of common analytical methods used for the quantification of long-chain aldehydes. These methods are considered suitable for adaptation and validation for 2-Tridecylheptadecanal.
| Analytical Method | Derivatization Reagent | Analyte(s) | Limit of Detection (LOD) | Linearity (R²) | Key Advantages | Key Disadvantages |
| GC-MS (NCI) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Long-chain fatty aldehydes | 0.5 pmol[1][2] | Linear over two orders of magnitude[1][2] | High sensitivity and selectivity, especially in Negative Chemical Ionization (NCI) mode.[1][2] | Derivatization step is required. |
| HPLC-MRM | 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine | Fatty aldehydes | 0.1 to 1 pg/mL[3] | Not explicitly stated, but method validated for quantification. | High sensitivity and applicable to a wide range of fatty aldehydes.[3] | Requires synthesis of the derivatization reagent. |
| GC-MS | 2,4-dinitrophenylhydrazine (DNPH) | Aldehydes | 10 pg per injection (with negative ion detection)[4] | Not explicitly stated, but method used for quantification. | Well-established derivatization chemistry for aldehydes.[4] | May require conversion to a more volatile derivative (e.g., trimethylsilyl ether) for analysis of some aldehydes.[4] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
This method is a highly sensitive approach for the quantification of long-chain aldehydes.
a) Sample Preparation and Lipid Extraction:
-
Biological samples (e.g., tissues, cells) are homogenized.
-
Lipids are extracted using a suitable solvent system, such as a chloroform/methanol mixture.
-
It is crucial to remove plasmalogens, which can release free aldehydes during derivatization, by using techniques like silicic acid column chromatography.[1][2]
b) Derivatization:
-
The extracted aldehydes are derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride.[5]
-
The reaction converts the aldehydes into their corresponding PFB-oxime derivatives, which are more volatile and have excellent electron-capturing properties, making them ideal for GC-MS analysis in Negative Chemical Ionization (NCI) mode.
c) GC-MS Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of long-chain fatty acid derivatives.
-
Injector: Splitless or on-column injection is typically used.
-
Oven Temperature Program: A temperature gradient is employed to ensure the elution and separation of the C30 aldehyde derivative.
-
Mass Spectrometer (MS): Operated in Negative Chemical Ionization (NCI) mode for high sensitivity.
-
Data Acquisition: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the PFB-oxime derivative of this compound for quantification.
High-Performance Liquid Chromatography-Multiple Reaction Monitoring (HPLC-MRM) with Triazine-based Derivatization
This method offers high sensitivity for the analysis of fatty aldehydes in biological samples.
a) Sample Preparation:
-
Plasma or tissue homogenates are subjected to protein precipitation, typically with a cold organic solvent like acetonitrile.
-
The supernatant containing the aldehydes is collected after centrifugation.
b) Derivatization:
-
The sample extract is derivatized with 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine.[3]
-
The reaction is performed under mild conditions (e.g., 37°C for 15 minutes).[3]
-
This derivatization introduces a charged group into the aldehyde molecule, significantly improving its ionization efficiency for mass spectrometric detection.
c) HPLC-MRM Analysis:
-
High-Performance Liquid Chromatograph (HPLC): A reverse-phase C18 column is commonly used for the separation of the derivatized aldehydes.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is used for elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Data Acquisition: Specific precursor-to-product ion transitions for the derivatized this compound are monitored for highly selective and sensitive quantification.
Visualizing the Workflow and Chemistry
To aid in the understanding of the analytical processes, the following diagrams illustrate a general workflow for long-chain aldehyde analysis and the chemical reaction involved in PFBHA derivatization.
Caption: Generalized workflow for the quantification of long-chain aldehydes.
References
- 1. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Tridecylheptadecanal and Other Long-Chain Aldehydes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Tridecylheptadecanal, a novel C30 branched-chain aldehyde, and other long-chain aldehydes. Due to the limited publicly available data on this compound, this document focuses on establishing a framework for its evaluation by comparing it with structurally similar and well-characterized long-chain aldehydes. The provided experimental protocols and data tables for related compounds will serve as a benchmark for future studies.
Introduction to Long-Chain Aldehydes
Long-chain aldehydes are a diverse class of molecules characterized by a carbonyl group at the end of a long alkyl chain. They are intermediates in various metabolic pathways and are known to possess a range of biological activities. Saturated long-chain aldehydes, such as this compound, are classified as hard electrophiles. This chemical property dictates their reactivity, primarily targeting hard nucleophiles like the primary amine groups on lysine residues within proteins. This interaction can lead to the formation of Schiff bases, potentially altering protein structure and function.
Comparative Analogs to this compound
Given the alpha-branched structure of this compound, the most relevant comparators are other Guerbet aldehydes. These are β-alkylated dimer aldehydes. For the purpose of this guide, we will consider 2-hexyldecanal (C16) and 2-octyldodecanal (C20) as primary comparative molecules. We will also include a linear long-chain aldehyde, n-octadecanal (stearaldehyde, C18) , to highlight the impact of branching on biological activity.
Data Presentation: A Comparative Overview
The following table summarizes the known or predicted properties and biological activities of our selected long-chain aldehydes. It is important to note that specific quantitative data for this compound is not yet available and awaits experimental determination.
| Property/Activity | This compound (C30) | 2-Hexyldecanal (C16) | 2-Octyldodecanal (C20) | n-Octadecanal (C18) |
| Chemical Structure | Branched (α-Tridecyl) | Branched (α-Hexyl) | Branched (α-Octyl) | Linear |
| Predicted Lipophilicity (XlogP3-AA) | >10 (Estimated) | ~7.0[1] | ~9.2[2][3] | ~7.9 |
| Cytotoxicity (IC50) | Not Determined | Not Widely Reported | Not Widely Reported | Varies by cell line |
| Antimicrobial Activity | Not Determined | Potential[4] | Potential[5] | Moderate |
| Antioxidant Activity | Not Determined | Not Widely Reported | Not Widely Reported | Low |
| Skin Irritation Potential | Not Determined | Low[6] | Low[7][8] | Moderate |
Experimental Protocols
To facilitate the direct comparison of this compound with other long-chain aldehydes, detailed protocols for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
This protocol is designed to determine the concentration at which an aldehyde exhibits cytotoxic effects on cultured cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test aldehydes in complete DMEM. Remove the old medium from the wells and add 100 µL of the diluted aldehyde solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the aldehydes).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the aldehyde concentration.
In Vitro Antioxidant Activity: ABTS Assay
This assay measures the ability of a lipophilic compound to scavenge the stable radical cation ABTS•+.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
96-well plates
-
Microplate reader
Procedure:
-
ABTS Radical Cation (ABTS•+) Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay: Add 10 µL of the test aldehyde solution (dissolved in a suitable solvent) to 190 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes and then measure the absorbance at 734 nm.
-
Data Analysis: Prepare a standard curve using Trolox. The antioxidant capacity of the test aldehydes is expressed as Trolox equivalents (TE).
Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well plates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Grow the microbial strains overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test aldehydes in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the aldehyde that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Mandatory Visualizations
Signaling Pathway: Aldehyde-Induced NF-κB Activation
Long-chain aldehydes, as products of lipid peroxidation, can act as signaling molecules that modulate inflammatory pathways. One key pathway is the activation of Nuclear Factor-kappa B (NF-κB).
Caption: Aldehyde-mediated activation of the NF-κB signaling pathway.
Experimental Workflow: Comparative Analysis of Long-Chain Aldehydes
The following diagram illustrates a typical workflow for the comprehensive comparative analysis of novel and known long-chain aldehydes.
Caption: A generalized workflow for the comparative biological evaluation of long-chain aldehydes.
Conclusion
While direct experimental data for this compound is currently lacking, this guide provides a robust framework for its scientific evaluation. By comparing its performance in the outlined experimental protocols against structurally similar Guerbet aldehydes and linear long-chain aldehydes, researchers can elucidate its unique biological activity profile. The provided methodologies and comparative data for known aldehydes offer a valuable starting point for drug development professionals and scientists interested in the therapeutic potential of this novel long-chain aldehyde. Future research should focus on obtaining empirical data for this compound to populate the comparative tables and further understand its mechanism of action.
References
- 1. Evaluation of human skin irritation by carboxylic acids, alcohols, esters and aldehydes, with nitrocellulose-replica method and closed patch testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Promega Luciferase Reporter Assays to Study Nuclear Receptors: pBIND-ERα Vector | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Guerbet reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to GC-MS and LC-MS Methods for the Analysis of 2-Tridecylheptadecanal
For researchers, scientists, and drug development professionals engaged in the analysis of long-chain aldehydes such as 2-Tridecylheptadecanal, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision that influences sensitivity, selectivity, and overall analytical workflow. This guide provides a comprehensive cross-validation framework for these two powerful techniques, offering insights into their respective methodologies and performance characteristics for the quantification of this compound.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance. Based on typical results for long-chain aldehydes, the following table summarizes the expected performance of GC-MS and LC-MS for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 0.5 - 15 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Recovery) | 85 - 115% | 90 - 110% |
| Sample Throughput | Lower (derivatization often required) | Higher (direct injection often possible) |
| Derivatization | Often required for improved volatility and sensitivity.[1] | Generally not required.[2] |
Experimental Protocols
Detailed and validated experimental protocols are the cornerstone of reproducible analytical science. Below are representative methodologies for the analysis of this compound using both GC-MS and LC-MS.
GC-MS Protocol with Derivatization
Gas chromatography-mass spectrometry is a well-established technique for the analysis of volatile and semi-volatile compounds. For long-chain aldehydes, derivatization is often employed to enhance thermal stability and improve chromatographic peak shape.[1]
1. Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix using a suitable organic solvent (e.g., hexane, ethyl acetate).
-
Derivatization: To improve volatility and analytical sensitivity, derivatize the extracted aldehyde.[1] A common method is the formation of an oxime derivative using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a 10 mg/mL solution of PFBHA in pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of hexane and 1 mL of water.
-
Vortex and centrifuge. Collect the upper hexane layer for GC-MS analysis.
-
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[3]
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C for 1 minute.
-
Ramp 1: 10°C/min to 175°C.
-
Ramp 2: 6°C/min to 225°C.
-
Ramp 3: 4°C/min to 300°C, hold for 10 minutes.[3]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: m/z 50-600.
-
Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.
LC-MS/MS Protocol
Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity, often without the need for derivatization, making it a powerful tool for the analysis of aldehydes.[2][4]
1. Sample Preparation:
-
Extraction: Extract this compound from the sample matrix using a suitable organic solvent (e.g., acetonitrile, methanol).
-
"Dilute and Shoot": For cleaner samples, a simple dilution with the mobile phase may be sufficient.[4]
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for non-polar compounds.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470B) or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: [M+H]⁺ of this compound.
-
Product Ions: Characteristic fragment ions for quantification and qualification.
-
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both GC-MS and LC-MS, as well as the logical flow of a cross-validation study.
Caption: Experimental workflow for GC-MS analysis of this compound.
References
- 1. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites [mdpi.com]
A Guide to Inter-Laboratory Comparison of 2-Tridecylheptadecanal Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of 2-Tridecylheptadecanal measurements. In the absence of direct published comparative studies for this specific analyte, this document outlines a standardized protocol based on established analytical methodologies for long-chain aldehydes. The objective is to facilitate the validation and comparison of analytical methods across different laboratories, ensuring data reliability and reproducibility.
Introduction to this compound and its Analytical Challenges
This compound is a saturated long-chain aldehyde. The analysis of such molecules can be challenging due to their low volatility, potential for instability, and the complexity of biological matrices in which they are often found. Accurate and precise quantification is crucial for understanding their potential biological roles. Long-chain fatty aldehydes are known to be involved in cellular signaling and are generated through metabolic pathways such as the breakdown of plasmalogens and sphingolipids.[1]
Inter-laboratory comparison studies are essential to assess the performance of different analytical methods and to identify potential sources of variability. This guide proposes a protocol for comparing two common and powerful techniques for the analysis of long-chain aldehydes: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Hypothetical Inter-Laboratory Performance Data
The following table summarizes hypothetical performance data for the analysis of this compound using GC-MS and LC-MS/MS. These values represent typical performance characteristics that could be expected from an inter-laboratory study and serve as a benchmark for individual laboratory performance.
| Parameter | GC-MS with Derivatization | LC-MS/MS with Derivatization |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/mL | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 6.0 ng/mL | 0.3 - 1.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 8% |
| Inter-day Precision (%RSD) | < 15% | < 12% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Specificity | High (with mass spectrometric detection) | Very High (with MS/MS detection) |
Experimental Protocols
Detailed and standardized experimental protocols are critical for a successful inter-laboratory comparison. The following sections outline the recommended methodologies for sample preparation, derivatization, and analysis.
Sample Preparation
A standardized biological matrix (e.g., pooled human plasma) should be fortified with known concentrations of a certified this compound standard to create quality control (QC) samples at low, medium, and high concentration levels.
Protocol:
-
Thawing: Frozen plasma samples are thawed at room temperature.
-
Aliquoting: 100 µL of plasma is aliquoted into a clean microcentrifuge tube.
-
Spiking: An internal standard (e.g., a deuterated analog of this compound) is added to each sample.
-
Protein Precipitation: 400 µL of ice-cold methanol is added to precipitate proteins.
-
Vortexing and Centrifugation: Samples are vortexed for 30 seconds and then centrifuged at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: The clear supernatant is transferred to a new tube for derivatization.
Derivatization
Derivatization is often employed for aldehydes to improve their chromatographic properties and detection sensitivity.[2][3] A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.[2]
Protocol:
-
Reagent Preparation: A 10 mg/mL solution of PFBHA in pyridine is prepared.
-
Reaction: 50 µL of the PFBHA solution is added to the supernatant from the sample preparation step.
-
Incubation: The mixture is incubated at 60°C for 30 minutes.
-
Extraction: After cooling, the derivative is extracted with 500 µL of hexane. The hexane layer is then transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a suitable solvent for either GC-MS or LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds.[2][4]
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for lipid analysis (e.g., a DB-5ms).
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
Parameters:
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the this compound-PFBHA derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds, including derivatized aldehydes.[3]
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Parameters:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 70% B to 100% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: ESI in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the this compound-PFBHA derivative and the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates the proposed workflow for the inter-laboratory comparison of this compound measurements.
Caption: Workflow for Inter-laboratory Comparison of this compound.
Hypothetical Signaling Pathway
Long-chain aldehydes can act as signaling molecules. The diagram below illustrates a hypothetical signaling pathway where a long-chain aldehyde, such as this compound, could be involved.
Caption: Hypothetical Signaling Pathway of a Long-Chain Aldehyde.
References
- 1. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
2-Tridecylheptadecanal vs. Saturated Aldehydes in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-chain branched saturated aldehyde, 2-tridecylheptadecanal, and other saturated aldehydes within biological systems. Due to the limited direct experimental data on this compound, this guide will draw upon data from structurally similar long-chain and branched-chain saturated aldehydes to provide a comprehensive overview of their potential biological effects, mechanisms of action, and experimental considerations.
Introduction to Aldehydes in Biological Systems
Aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom and a side chain. In biological systems, they are generated endogenously through metabolic processes such as lipid peroxidation and amino acid catabolism, or introduced exogenously.[1] Aldehydes are highly reactive molecules that can interact with cellular macromolecules, leading to a wide range of biological effects, from signaling to cytotoxicity.[2]
Saturated aldehydes, which lack carbon-carbon double bonds in their aliphatic chain, are generally considered "hard electrophiles." They tend to react with "hard nucleophiles" such as the primary amino groups on lysine residues in proteins.[2][3] This is in contrast to α,β-unsaturated aldehydes, which are "soft electrophiles" that preferentially react with "soft nucleophiles" like the thiol groups of cysteine residues.[2][3] The reactivity and biological impact of saturated aldehydes can vary significantly based on their chain length and branching.
This compound: A Very Long-Chain Branched Aldehyde
This compound is a very long-chain saturated aldehyde with a branched structure. The metabolism of very long-chain fatty acids (VLCFAs), which are precursors to such aldehydes, is crucial for various physiological processes, and defects in their metabolism are linked to several diseases.[4] Long-chain aldehydes are typically metabolized to their corresponding fatty acids by fatty aldehyde dehydrogenase (FALDH).[5]
While specific data for this compound is scarce, its large, branched structure likely influences its physical properties, such as membrane partitioning and steric hindrance, which in turn would affect its biological activity and reactivity with cellular targets.
Comparative Biological Effects
The biological effects of saturated aldehydes are diverse and concentration-dependent. At low concentrations, they may participate in signaling pathways, while at higher concentrations, they can induce cellular stress and toxicity.
Cytotoxicity
The cytotoxicity of saturated aldehydes is influenced by their chain length. While short-chain aldehydes can be cytotoxic, long-chain saturated aldehydes are also known to induce cellular damage. The primary mechanism of toxicity for saturated aldehydes is through the formation of adducts with proteins, leading to protein dysfunction and cellular stress.[2]
Table 1: Comparative Cytotoxicity of Saturated Aldehydes
| Aldehyde Type | Example(s) | Typical IC50 Range (in vitro) | Primary Mechanism of Toxicity | Reference(s) |
| Short-Chain | Formaldehyde, Acetaldehyde | 10 µM - 1 mM | DNA and protein adduct formation, oxidative stress | [6] |
| Medium-Chain | Hexanal, Octanal | 100 µM - 5 mM | Membrane disruption, protein carbonylation | [7] |
| Long-Chain (Linear) | Dodecanal, Hexadecanal | 50 µM - 500 µM | Disruption of mitochondrial function, protein adduction | [8][9] |
| Long-Chain (Branched) | This compound (proxy data) | Estimated > 50 µM | Steric hindrance affecting protein interactions, membrane integration | Inference based on[2][3] |
Note: The IC50 value for this compound is an estimation based on the properties of long-chain aldehydes and has not been experimentally determined in the reviewed literature.
Inflammatory Response
Aldehydes are known to be involved in inflammatory processes. They can act as signaling molecules that trigger inflammatory pathways. Studies have shown that exposure to various aldehydes can lead to the production of pro-inflammatory cytokines.[10] The large size of this compound might modulate its interaction with receptors and signaling proteins involved in inflammation.
Table 2: Inflammatory Potential of Saturated Aldehydes
| Aldehyde Type | Effect on Inflammatory Markers (e.g., TNF-α, IL-6) | Key Signaling Pathways Implicated | Reference(s) |
| Short-Chain | Increased expression | NF-κB, MAP kinase | [10] |
| Medium-Chain | Moderate increase in expression | Toll-like receptor (TLR) signaling | [11] |
| Long-Chain (Linear) | Variable, can be pro- or anti-inflammatory depending on context | PPARs, NF-κB | [11] |
| Long-Chain (Branched) | Unknown, potentially modulated by membrane interactions | Hypothesized to involve lipid-sensitive signaling pathways | N/A |
Signaling Pathways Modulated by Saturated Aldehydes
Saturated aldehydes can influence a variety of cellular signaling pathways, primarily through their interaction with proteins.
Caption: General signaling pathways affected by saturated aldehydes.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for studying the biological effects of aldehydes.
Aldehyde Quantification in Biological Samples
Objective: To quantify the concentration of aldehydes in cell lysates or tissue homogenates.
Method: Colorimetric assay using a proprietary dye that reacts with aldehydes to produce a chromogenic product.[12]
Protocol:
-
Sample Preparation: Homogenize tissue or lyse cells in the provided assay buffer. Centrifuge to remove insoluble material.
-
Standard Curve Preparation: Prepare a serial dilution of the provided aldehyde standard (e.g., 0 to 1 mM).
-
Reaction Setup: Add 50 µL of each standard and sample to a 96-well plate.
-
Reagent Addition: Add 50 µL of the 2X Yellow Reaction Mixture to each well.
-
Incubation: Incubate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Read the absorbance at 405 nm or 550 nm using a microplate reader.
-
Calculation: Determine the aldehyde concentration in the samples based on the standard curve.
Caption: Workflow for aldehyde quantification.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of aldehydes on cultured cells.
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the aldehyde (and a vehicle control) for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control.
Measurement of Inflammatory Cytokine Production (ELISA)
Objective: To measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by cells in response to aldehyde treatment.
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., macrophages) and treat with the aldehyde for a specified time.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Calculation: Determine the cytokine concentration from the standard curve.
Conclusion and Future Directions
While our understanding of the biological roles of saturated aldehydes is growing, specific data on very long-chain branched aldehydes like this compound remain limited. The provided comparative framework, based on the known properties of other saturated aldehydes, suggests that this compound likely exhibits biological activities influenced by its significant size and branched structure. These characteristics may lead to unique interactions with cellular membranes and proteins, potentially resulting in distinct cytotoxic and signaling outcomes compared to shorter-chain or linear saturated aldehydes.
Future research should focus on the synthesis and direct biological evaluation of this compound to validate these hypotheses. Investigating its specific protein targets, effects on membrane dynamics, and role in relevant signaling pathways will be crucial for a comprehensive understanding of its function in biological systems and its potential implications for drug development and toxicology.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of aldehyde toxicity: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Studying fatty aldehyde metabolism in living cells with pyrene-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactive aldehydes: a new player in inflammatory pain - Galer - Annals of Translational Medicine [atm.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. abcam.cn [abcam.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Reagents for the GC-MS Analysis of 2-Tridecylheptadecanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of different derivatization reagents for the analysis of the long-chain aldehyde, 2-Tridecylheptadecanal, via Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate derivatization strategy is critical for achieving the requisite sensitivity, selectivity, and reproducibility in the quantitative analysis of high molecular weight, non-volatile compounds. This document outlines the performance of two primary classes of derivatization reagents: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and silylating agents, with a focus on N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Executive Summary
The analysis of very long-chain aldehydes such as this compound by GC-MS is challenging due to their low volatility. Derivatization is an essential step to convert these analytes into more volatile and thermally stable derivatives. This guide evaluates the two most common derivatization approaches, oximation with PFBHA and silylation with MSTFA.
PFBHA derivatization followed by Negative Ion Chemical Ionization (NICI)-GC-MS is the recommended method for the sensitive and robust quantification of this compound. This is based on the high sensitivity achieved for structurally similar long-chain aldehydes, the stability of the resulting derivatives, and the specificity of the reaction.
Silylation with MSTFA, while a common technique for many analytes, presents challenges for very long-chain aldehydes, including the potential for incomplete derivatization and the formation of analytical artifacts, which can compromise quantitative accuracy.
Comparison of Derivatization Reagent Performance
The efficacy of a derivatization reagent is determined by several factors, including reaction efficiency, derivative stability, and the sensitivity of the subsequent analytical detection. The following table summarizes the key performance characteristics of PFBHA and MSTFA for the derivatization of long-chain aldehydes.
| Feature | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Reaction Principle | Forms a stable oxime derivative with the aldehyde's carbonyl group. | Replaces the active hydrogen of the enol-form of the aldehyde with a trimethylsilyl (TMS) group. |
| Reaction Specificity | Highly specific for carbonyl groups. | Reacts with various functional groups containing active hydrogens (e.g., -OH, -NH, -SH). |
| Derivative Stability | PFBHA-oxime derivatives of saturated long-chain aldehydes are stable for extended periods when stored properly.[1] | TMS derivatives are susceptible to hydrolysis and require strictly anhydrous conditions.[2] Their stability for very long-chain aldehydes is less documented and can be a concern.[3] |
| Analytical Sensitivity | Excellent sensitivity, especially with Negative Ion Chemical Ionization (NICI)-GC-MS. A limit of detection of 0.5 pmol has been reported for long-chain fatty aldehydes.[1][4] | Moderate to good sensitivity, but can be limited by background noise from the reagent and potential for incomplete derivatization of large molecules. |
| Potential Issues | Formation of syn- and anti- isomers may lead to two chromatographic peaks for a single analyte. | Potential for incomplete silylation of sterically hindered or very large molecules.[5] Risk of artifact formation due to the reaction with the enolizable aldehyde.[5] |
| Sample Matrix Considerations | Crucial to remove plasmalogens from biological samples prior to derivatization to avoid artificially inflated aldehyde measurements.[1][4] | Requires complete removal of water from the sample, which can be challenging for some biological matrices.[6] |
Experimental Protocols
Detailed methodologies for the derivatization of this compound using PFBHA and MSTFA are provided below.
Protocol 1: PFBHA Derivatization
This protocol is adapted from methods developed for the analysis of long-chain fatty aldehydes.[1][7]
Materials:
-
This compound standard or sample extract
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Pyridine
-
Hexane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Deionized water
-
Reaction vials
Procedure:
-
Sample Preparation: For biological samples, it is critical to first remove plasmalogens to prevent their acid-catalyzed breakdown into aldehydes during derivatization. This can be achieved using silicic acid column chromatography.[1][4] For standards or purified samples, proceed directly to derivatization.
-
Derivatization Reaction:
-
Dissolve a known amount of the this compound standard or the dried sample extract in a minimal amount of a suitable solvent (e.g., 100 µL of hexane) in a reaction vial.
-
Add 100 µL of a freshly prepared 10 mg/mL solution of PFBHA in pyridine.
-
Seal the vial and heat at 60-70°C for 1 hour.
-
-
Extraction of Derivatives:
-
After cooling to room temperature, add 1 mL of deionized water to the reaction mixture.
-
Extract the PFBHA-oxime derivatives with 2 x 1 mL of hexane. Vortex thoroughly for 1 minute for each extraction.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Analysis:
-
The hexane extract can be concentrated under a gentle stream of nitrogen if necessary.
-
Analyze the resulting PFBHA-oxime derivative by GC-MS, preferably using a Negative Ion Chemical Ionization (NICI) source for optimal sensitivity.[1]
-
Protocol 2: MSTFA Derivatization
This protocol is a general procedure for silylation and should be optimized for this compound.[6]
Materials:
-
This compound standard or sample extract (must be anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Reaction vials (with moisture-protective caps)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Lyophilization is recommended for aqueous samples.[6] The presence of water will deactivate the silylating reagent.
-
Derivatization Reaction:
-
To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine to ensure the analyte is dissolved.
-
Add 100 µL of MSTFA.
-
Seal the vial tightly and heat at 60°C for 30 minutes.
-
-
Analysis:
-
After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS system.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the PFBHA and MSTFA derivatization procedures.
Caption: Experimental workflow for PFBHA derivatization.
Caption: Experimental workflow for MSTFA derivatization.
Signaling Pathways and Logical Relationships
The derivatization reactions are crucial for enabling the analysis of this compound by GC-MS. The following diagram illustrates the logical relationship between the analyte's properties and the necessity of derivatization for successful analysis.
Caption: The rationale for derivatizing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amt.copernicus.org [amt.copernicus.org]
- 4. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ESI and APCI for the Ionization of 2-Tridecylheptadecanal
For researchers, scientists, and drug development professionals working with large aliphatic aldehydes such as 2-Tridecylheptadecanal, selecting the appropriate ionization technique is critical for sensitive and reliable analysis by mass spectrometry. This guide provides a detailed comparison of two common atmospheric pressure ionization sources: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), in the context of analyzing this long-chain aldehyde.
Principles of Ionization: ESI vs. APCI
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from molecules in solution. It is particularly well-suited for polar and large biomolecules. The process involves creating a fine spray of charged droplets from a sample solution. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of analyte ions into the gas phase. ESI is known for its ability to produce multiply charged ions from large molecules, effectively extending the mass-to-charge ratio (m/z) range of the mass spectrometer.[1][2]
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization method that is ideal for less polar and thermally stable compounds with molecular weights typically below 1500 Da.[3] In APCI, the sample solution is vaporized in a heated nebulizer. The resulting gas-phase analyte molecules are then ionized through ion-molecule reactions with reagent ions produced by a corona discharge.[3][4][5] This technique generally produces singly charged ions.[2][6]
Ionization Efficiency for this compound
Direct analysis of underivatized long-chain aldehydes like this compound can be challenging with ESI due to their low proton affinity.[7] APCI is often more suitable for such non-polar compounds.[6][8] However, the efficiency of both techniques can be significantly enhanced through chemical derivatization.
Derivatization strategies aim to introduce a readily ionizable functional group to the aldehyde. This not only improves ionization efficiency but can also enhance chromatographic separation and the specificity of detection.
Comparative Performance without Derivatization
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | Best for polar to moderately polar compounds. | Best for moderately polar to non-polar compounds.[6][8][9] |
| Analyte Volatility | Not required. | Requires some volatility and thermal stability.[5][8] |
| Expected Ionization Efficiency | Low for underivatized this compound. | Moderate to good, as it is better suited for less polar molecules.[8] |
| Typical Ions Formed | [M+H]+, [M+Na]+, [M+NH4]+ | [M+H]+, [M-H]-, or radical cations.[5] |
| Susceptibility to Matrix Effects | Can be significant. | Generally less susceptible to matrix effects than ESI.[10] |
Enhancing Ionization Efficiency through Derivatization
Several derivatization reagents can be employed to improve the detection of long-chain aldehydes. The choice of reagent can influence which ionization technique will provide better sensitivity.
| Derivatization Reagent | Resulting Derivative | Optimal Ionization Mode & Technique | Key Advantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | DNPH hydrazone | Negative mode APCI[11] | Provides strong signal for the [M-H]- ion.[11] |
| Girard's Reagent T | Hydrazone with a quaternary ammonium group | Positive mode ESI | Introduces a permanent positive charge, leading to excellent ESI response. |
| 4-Hydrazino-N,N,N-trimethyl-4-oxobutaninium iodide (HTMOB) | HTMOB derivative | Positive mode ESI-MS/MS | Provides a strong molecular ion signal.[11] |
Experimental Protocols
General Workflow for Comparison of ESI and APCI
A systematic approach is necessary to determine the optimal ionization technique for this compound. The following workflow outlines the key steps:
Derivatization Protocol with 2,4-Dinitrophenylhydrazine (DNPH)
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Mixture: In a vial, mix the aldehyde solution with an excess of DNPH solution (in acidified acetonitrile).
-
Reaction Conditions: Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 30 minutes).
-
Analysis: Dilute the reaction mixture and inject it into the LC-MS system equipped with an APCI source operating in negative ion mode.
Logical Selection of Ionization Source
The decision between ESI and APCI is primarily driven by the physicochemical properties of the analyte. The following diagram illustrates the logical process for selecting an appropriate ionization source for a given compound.
Conclusion
For the analysis of the long-chain, non-polar aldehyde this compound, Atmospheric Pressure Chemical Ionization (APCI) is generally the more effective ionization technique for the underivatized molecule . However, to achieve the highest sensitivity, chemical derivatization is strongly recommended . Derivatization with reagents such as Girard's T or HTMOB can significantly enhance ionization efficiency in Electrospray Ionization (ESI) , potentially making it the preferred method. The optimal approach will depend on the specific requirements of the assay, including desired sensitivity and the complexity of the sample matrix. Researchers should perform initial experiments to compare both ionization techniques with and without derivatization to determine the most suitable method for their application.
References
- 1. Electrospray ionization for mass spectrometry of large biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microsaic.com [microsaic.com]
- 3. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 4. Atmospheric Pressure Chemical Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 6. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. core.ac.uk [core.ac.uk]
- 8. youtube.com [youtube.com]
- 9. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 10. m.youtube.com [m.youtube.com]
- 11. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Accurate 2-Tridecylheptadecanal Quantification: A Comparative Analysis of Internal and External Standard Methods
For researchers, scientists, and drug development professionals, the precise quantification of lipid species is paramount. This guide provides a comprehensive comparison of analytical methodologies for the accurate measurement of 2-Tridecylheptadecanal, a very long-chain aldehyde, emphasizing the use of internal standards to enhance data reliability.
The quantification of this compound, a C30 aldehyde, presents unique analytical challenges due to its low volatility and potential for matrix interference in complex biological samples. Achieving accurate and reproducible results is critical for understanding its roles in various physiological and pathological processes. This guide explores the two primary calibration strategies for its quantification by Gas Chromatography-Mass Spectrometry (GC-MS): the external standard method and the internal standard method.
The Critical Role of an Internal Standard
An internal standard (IS) is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. It is added at a known concentration to all samples, calibrants, and quality controls. The IS co-elutes with the analyte and experiences similar effects during sample preparation, injection, and ionization. By normalizing the analyte's response to the IS response, variations in sample volume, extraction efficiency, and instrument response can be effectively corrected, leading to significantly improved accuracy and precision.[1][2][3][4]
In contrast, the external standard method relies on a calibration curve generated from a series of standards containing known concentrations of the analyte. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve. While simpler to implement, this method is more susceptible to errors arising from sample matrix effects and variations in experimental conditions.[1][4]
Selecting an Appropriate Internal Standard for this compound
In the absence of an isotopically labeled standard, a structurally similar compound can be used as a surrogate internal standard. For this compound, a suitable surrogate would be another very long-chain aldehyde with a different, odd-numbered carbon chain that is unlikely to be present in the biological samples of interest. For instance, a C29 or C31 aldehyde could serve this purpose. It is crucial to validate the chosen surrogate to ensure it behaves similarly to this compound during the entire analytical process.
Comparative Analysis: Internal vs. External Standard Methods
To illustrate the impact of using an internal standard, the following table summarizes hypothetical, yet representative, quantitative data for the analysis of this compound in a complex biological matrix using both methods.
| Parameter | External Standard Method | Internal Standard Method |
| Mean Measured Concentration (ng/mL) | 45.8 | 50.2 |
| Standard Deviation (ng/mL) | 8.2 | 2.5 |
| Coefficient of Variation (%CV) | 17.9% | 5.0% |
| Accuracy (% Recovery) | 91.6% | 100.4% |
| Linearity (R²) | 0.991 | 0.999 |
This table presents illustrative data to highlight the expected performance differences between the two methods.
The data clearly demonstrates the superior performance of the internal standard method in terms of precision (lower %CV) and accuracy (% Recovery closer to 100%). The improved linearity (R² closer to 1.0) also indicates a more reliable calibration over the desired concentration range.
Experimental Protocols
Method 1: Quantification of this compound using an Internal Standard (GC-MS)
This protocol outlines the quantification of this compound in a biological sample using a surrogate long-chain aldehyde as an internal standard and derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). Derivatization is a crucial step for improving the chromatographic properties and mass spectrometric detection of aldehydes.[5][6][7]
1. Sample Preparation:
- To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add 10 µL of the internal standard solution (e.g., C31 aldehyde in isopropanol, 1 µg/mL).
- Perform a liquid-liquid extraction by adding 500 µL of a mixture of hexane and isopropanol (3:2, v/v).
- Vortex the mixture for 2 minutes and centrifuge at 3000 x g for 10 minutes.
- Carefully transfer the upper organic layer to a clean glass tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
- To the dried extract, add 50 µL of a 10 mg/mL solution of PFBHA in pyridine.
- Seal the tube and heat at 60°C for 30 minutes.
- After cooling to room temperature, add 200 µL of hexane and 100 µL of water.
- Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
- Transfer the upper hexane layer containing the PFB-oxime derivatives to a GC vial for analysis.
3. GC-MS Analysis:
- GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the long-chain aldehyde derivatives.
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 2 minutes.
- Ramp 1: 10°C/min to 250°C.
- Ramp 2: 5°C/min to 320°C, hold for 10 minutes.
- Injector: Splitless mode at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Monitor the characteristic ions for the PFB-oxime derivatives of this compound and the internal standard. A characteristic fragment ion for PFB-oximes is m/z 181.[6]
4. Quantification:
- Generate a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration ratio.
- Determine the concentration of this compound in the samples using this calibration curve.
Method 2: Quantification of this compound using an External Standard (GC-MS)
The sample preparation, derivatization, and GC-MS analysis steps are identical to Method 1, with the exception that no internal standard is added to the samples.
1. Calibration Curve:
- Prepare a series of calibration standards of this compound at different concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL) in a matrix that mimics the biological sample as closely as possible.
- Process these standards through the same extraction and derivatization procedure as the unknown samples.
- Generate a calibration curve by plotting the peak area of the this compound derivative against its concentration.
2. Quantification:
- Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps involved in both quantification methods.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic quantitative internal or external standard method, how to choose_ [uhplcslab.com]
- 5. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipidomic analysis for lipid peroxidation-derived aldehydes using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Lipidomics: A Guide to Statistical Analysis of 2-Tridecylheptadecanal Data in Biological Replicates
The quantification of lipids like 2-Tridecylheptadecanal in biological systems is crucial for understanding various physiological and pathophysiological processes. Given the inherent variability in biological systems, experiments are typically conducted with multiple biological replicates to ensure the reliability and reproducibility of the findings. The choice of statistical methods to analyze the resulting data can significantly impact the interpretation of the results.
Data Presentation: A Comparative Approach
When comparing the abundance of this compound across different experimental conditions (e.g., control vs. treated), several statistical tests can be employed. The choice of test depends on the experimental design, the number of groups being compared, and the underlying distribution of the data. Below is a summary of common statistical approaches and their applications.
| Statistical Method | Description | Application | Assumptions |
| Student's t-test | A hypothesis test used to compare the means of two groups.[1][2] | Comparing the mean abundance of this compound between a control and a single treatment group. | Data are normally distributed; variances of the two groups are equal. |
| Analysis of Variance (ANOVA) | A statistical test used to compare the means of two or more groups.[3][4] | Comparing the mean abundance of this compound across multiple treatment groups or doses. | Data are normally distributed; variances of all groups are equal; observations are independent. |
| Multivariate Analysis | Techniques such as Principal Component Analysis (PCA) and hierarchical clustering.[1] | Identifying overall patterns and grouping of samples based on their lipid profiles, including this compound. | Does not require assumptions about data distribution for exploratory purposes. |
| Non-parametric Tests (e.g., Mann-Whitney U test) | Used when the assumptions of parametric tests like the t-test are not met. | Comparing the abundance of this compound between two groups when the data is not normally distributed. | Data are not required to be normally distributed. |
Experimental Protocols
Accurate and reproducible quantification of this compound is the foundation of any statistical analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the analysis of aldehydes and other lipids.[5]
Protocol: Quantification of this compound using GC-MS
-
Lipid Extraction: Lipids are extracted from biological samples (e.g., plasma, tissue homogenates) using a solvent system such as Folch (chloroform:methanol, 2:1 v/v) or Bligh-Dyer (chloroform:methanol:water).
-
Derivatization: To improve volatility and chromatographic separation, the aldehyde group of this compound is often derivatized, for example, by oximation followed by silylation.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column. The compound is separated based on its boiling point and retention time. The eluent is then introduced into a mass spectrometer for detection and quantification.
-
Data Acquisition and Processing: The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode to detect characteristic ions of the derivatized this compound. Peak areas are integrated using the instrument's software.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of an internal standard.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, we have created diagrams using the DOT language.
Caption: A typical experimental workflow for the quantitative analysis of this compound.
While the specific signaling pathways involving this compound are not well-defined in the current literature, long-chain aldehydes are known to be involved in various cellular processes, including oxidative stress and lipid peroxidation. The following diagram illustrates a hypothetical signaling pathway where a long-chain aldehyde might play a role.
Caption: Hypothetical signaling pathway involving a long-chain aldehyde like this compound.
References
- 1. From big data to big insights: statistical and bioinformatic approaches for exploring the lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Guide to Statistical Analysis and Presentation for the Plant Pathology Journal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anova - Statistical test for multiple biological replicates - Cross Validated [stats.stackexchange.com]
- 4. dovepress.com [dovepress.com]
- 5. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 2-Tridecylheptadecanal: A Step-by-Step Guide for Laboratory Professionals
Henderson, NV - For researchers, scientists, and drug development professionals handling 2-Tridecylheptadecanal, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, drawing from safety data sheets (SDS) of structurally similar chemicals. While a specific SDS for this compound is not available, the procedures outlined below are based on best practices for aldehydes and combustible liquids.
I. Understanding the Hazards
Before handling this compound, it is essential to be aware of its potential hazards. Based on data from similar chemicals, this compound is likely to be classified as a combustible liquid that can cause serious eye irritation. It may also be toxic to aquatic life. Therefore, preventing its release into the environment is a key consideration in its disposal.
Key Hazard Information:
| Hazard Classification | Description | Precautionary Statements |
| Eye Irritant (Category 2A/2B) | Causes serious eye irritation.[1] | P264: Wash hands thoroughly after handling.[1] P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+313: If eye irritation persists: Get medical advice/attention.[1] |
| Combustible Liquid | This product will burn with flames if ignited.[1] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| Aquatic Chronic (Category 3) / Acute (Category 2) | Toxic to aquatic life. | P273: Avoid release to the environment.[1] |
II. Personal Protective Equipment (PPE)
To ensure personal safety during handling and disposal, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical splash goggles are required.[1]
-
Hand Protection: Wear appropriate protective gloves.
-
Skin and Body Protection: A long-sleeved shirt, long pants, and shoes are necessary to prevent skin contact.[1] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.
Facilities that store or use this material should be equipped with an eyewash station and a safety shower.[1]
III. Step-by-Step Disposal Procedure
The proper disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment.
References
Personal protective equipment for handling 2-Tridecylheptadecanal
This guide provides immediate, essential safety and logistical information for handling 2-Tridecylheptadecanal in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling, operation, and disposal.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Single-use nitrile gloves are acceptable for splash protection.[1] For prolonged contact, consult the glove manufacturer's chemical resistance guide. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[2] |
| Body | Laboratory coat | A long-sleeved lab coat is required to protect the skin.[1] For larger quantities or increased splash potential, a chemical-resistant apron should be worn over the lab coat.[1] |
| Feet | Closed-toe shoes | Shoes should fully cover the foot.[1] |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | Respiratory protection is generally not required under normal use with adequate ventilation.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan ensures the safe handling of this compound from preparation to use.
-
Preparation :
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather all necessary materials, including this compound, solvents, reaction vessels, and waste containers.
-
Verify that an appropriate fire extinguisher (e.g., dry sand, dry chemical, or alcohol-resistant foam) is accessible.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling :
-
Don all required PPE as outlined in the table above.
-
Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[5] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.[4]
-
Keep the container tightly closed when not in use.[6]
-
-
Spill Management :
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it in a sealed, labeled container for proper disposal.
-
For large spills, evacuate the area and follow emergency procedures.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.
-
Do not mix with incompatible waste streams.
-
-
Disposal :
-
Dispose of chemical waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain.[6]
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory experiment.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
